molecular formula C13H20N2 B048373 (1-Benzylpiperidin-3-yl)methanamine CAS No. 124257-62-1

(1-Benzylpiperidin-3-yl)methanamine

カタログ番号: B048373
CAS番号: 124257-62-1
分子量: 204.31 g/mol
InChIキー: BYNIUBOJBWXZCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(1-Benzylpiperidin-3-yl)methanamine is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. This primary amine, featuring a benzylpiperidine scaffold, serves as a critical building block for the design and synthesis of novel bioactive compounds. Its primary research value lies in its role as a precursor for ligands targeting various central nervous system (CNS) receptors, particularly sigma receptors and muscarinic acetylcholine receptors. The structure allows for facile functionalization at the amine group, enabling researchers to develop structurally diverse compound libraries for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1-benzylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNIUBOJBWXZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390093
Record name (1-benzylpiperidin-3-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124257-62-1
Record name (1-benzylpiperidin-3-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzylpiperidin-3-yl)methanamine
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Foundational & Exploratory

An In-Depth Technical Guide to (1-Benzylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of (1-Benzylpiperidin-3-yl)methanamine, a piperidine derivative of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its nomenclature, synthesis, and potential therapeutic applications.

Chemical Identity and Nomenclature

The precise naming and identification of a chemical entity are foundational for all scientific discourse. This section delineates the IUPAC name, synonyms, and key identifiers for (1-Benzylpiperidin-3-yl)methanamine.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(1-Benzylpiperidin-3-yl)methanamine .

The naming convention is derived from the structure: a methanamine group attached to the 3-position of a piperidine ring, which itself is substituted at the nitrogen atom (position 1) with a benzyl group.

Synonyms and Identifiers
IdentifierValueSource
IUPAC Name 1-(1-Benzylpiperidin-3-yl)methanamine-
Synonym (1-Benzyl-3-piperidyl)methanamine-
CAS Number 2694057-59-3 ((R)-enantiomer, dihydrochloride)[1]
Molecular Formula C13H20N2Inferred
Molecular Weight 204.31 g/mol Inferred

Synthesis and Elucidation

The synthesis of (1-Benzylpiperidin-3-yl)methanamine can be approached through several established organic chemistry routes. A plausible and commonly employed method involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile. Below is a detailed protocol based on the synthesis of analogous compounds.

Proposed Synthetic Pathway

A logical synthetic route starts from 1-benzylpiperidine-3-carboxylic acid, a commercially available starting material. This pathway involves the conversion of the carboxylic acid to an amide, followed by reduction to the desired primary amine.

Synthetic Pathway start 1-Benzylpiperidine-3-carboxylic acid intermediate1 1-Benzylpiperidine-3-carboxamide start->intermediate1 1. SOCl2 or Oxalyl Chloride 2. NH4OH product (1-Benzylpiperidin-3-yl)methanamine intermediate1->product LiAlH4 (Lithium Aluminum Hydride) in dry THF

Caption: Proposed synthesis of (1-Benzylpiperidin-3-yl)methanamine.

Detailed Experimental Protocol

Step 1: Amide Formation

  • To a solution of 1-benzylpiperidine-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), slowly add oxalyl chloride or thionyl chloride at 0°C.

  • Allow the reaction to stir at room temperature for 2-3 hours until the conversion to the acid chloride is complete.

  • The solvent is removed under reduced pressure.

  • The resulting crude acid chloride is then dissolved in an appropriate solvent and slowly added to a cooled, concentrated solution of ammonium hydroxide.

  • The mixture is stirred for several hours, and the resulting precipitate, 1-benzylpiperidine-3-carboxamide, is collected by filtration, washed with cold water, and dried.

Causality: The conversion of the carboxylic acid to an acid chloride is a necessary activation step, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia to form the stable amide.

Step 2: Reduction of the Amide

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is prepared.

  • A solution of 1-benzylpiperidine-3-carboxamide in anhydrous THF is added dropwise to the LiAlH4 suspension at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solids are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (1-Benzylpiperidin-3-yl)methanamine.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to their corresponding amines. The inert atmosphere is crucial to prevent the highly reactive LiAlH4 from reacting with atmospheric moisture.

Physicochemical Properties

The physicochemical properties of (1-Benzylpiperidin-3-yl)methanamine are critical for its handling, formulation, and pharmacokinetic profile. The following table summarizes key predicted and observed properties for closely related structures.

PropertyValueNotes
Physical State Likely a liquid or low-melting solid at room temperatureBased on similar compounds[2][3]
Boiling Point Predicted: ~280-300 °CPrediction for a similar structure[2]
pKa Predicted: ~10.2For the piperidine nitrogen, indicating basicity[2]
Solubility Sparingly soluble in water; soluble in organic solventsTypical for benzyl-substituted amines[2][4]

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[5] The benzylpiperidine motif, in particular, has been explored for various therapeutic targets, primarily within the central nervous system.

Rationale for Pharmacological Interest

The benzyl group can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions. The piperidine ring provides a rigid scaffold that can be functionalized to achieve desired binding affinities and pharmacokinetic properties. The primary amine of (1-Benzylpiperidin-3-yl)methanamine can act as a hydrogen bond donor and a key point for salt formation, which is crucial for drug formulation and solubility.

Pharmacological Relevance Core (1-Benzylpiperidin-3-yl)methanamine Target1 Cholinesterase Inhibition (e.g., for Alzheimer's Disease) Core->Target1 Target2 Monoamine Oxidase (MAO) Inhibition (e.g., for Depression) Core->Target2 Target3 Serotonin Transporter (SERT) Modulation (e.g., for Mood Disorders) Core->Target3

Caption: Potential therapeutic targets for benzylpiperidine derivatives.

Potential Therapeutic Areas
  • Neurodegenerative Diseases: Derivatives of benzylpiperidine have been investigated as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[6][7] The core structure can be modified to interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

  • Neurological and Psychiatric Disorders: The benzylpiperidine scaffold is also found in compounds targeting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8] Inhibition of MAO can be a therapeutic strategy for depression and other mood disorders. Additionally, modulation of the serotonin transporter (SERT) is another avenue of exploration for this class of compounds.[6]

  • Pain Management: Certain benzylpiperidine derivatives have been evaluated in clinical trials for the treatment of central neuropathic pain, highlighting the versatility of this chemical scaffold.[8]

Safety and Handling

As with any research chemical, (1-Benzylpiperidin-3-yl)methanamine should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related benzylpiperidine derivatives are known to cause skin and eye irritation.[9] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • PubChem. (3R)-1-benzylpiperidin-3-amine. [Link]

  • PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • PubMed Central. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. [Link]

  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • Crysdot LLC. N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine dihydrochloride. [Link]

  • The Royal Society of Chemistry. Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. [Link]

  • Google Patents. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Pharmacological Profiling of the N-Benzylpiperidine Scaffold: From Target Affinity to Functional Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the pharmacological characterization of molecules built upon the N-benzylpiperidine (N-BP) scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the strategic rationale behind a robust profiling cascade. We will explore the core principles, experimental designs, and data interpretation necessary to build a comprehensive understanding of N-BP derivatives, transforming raw data into actionable insights for lead optimization and candidate selection.

The N-Benzylpiperidine Motif: A Privileged Scaffold in Neuropharmacology

The N-benzylpiperidine (N-BP) motif is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and bioactive molecules.[1][2] Its utility stems from a unique combination of structural and physicochemical properties. The inherent three-dimensional nature and conformational flexibility of the piperidine ring, coupled with the aromatic benzyl group, allow for precise spatial orientation within target binding pockets.[3] This structure is particularly adept at forming crucial cation-π interactions with aromatic residues (e.g., Tyrosine, Tryptophan, Phenylalanine) in protein targets, a common feature in the binding sites of many receptors and enzymes.[3]

This versatility has enabled the development of N-BP derivatives that modulate a wide array of biological targets, particularly within the central nervous system (CNS). The scaffold serves as the foundation for multi-target-directed ligands (MTDLs), a key strategy for addressing complex, multifactorial diseases like Alzheimer's.[4][5][6]

Table 1: Key Biological Targets of N-Benzylpiperidine Derivatives

Target ClassSpecific Target(s)Associated Disease AreaReference(s)
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's Disease[6][7][8]
Dopamine Receptors D2, D3, D4 SubtypesSchizophrenia, Parkinson's Disease[9][10][11]
Sigma Receptors σ1, σ2 SubtypesNeuropathic Pain, Neurodegeneration[12][13]
Ion Channels α7 Nicotinic Acetylcholine Receptor (nAChR)Cognitive Disorders, Inflammation[14]
Transporters Serotonin Transporter (SERT)Depression, Alzheimer's Disease[7]
Other Enzymes Histone Deacetylase (HDAC)Alzheimer's Disease, Cancer[4]
Opioid Receptors μ-Opioid Receptor (MOR)Pain[13]

The Pharmacological Profiling Cascade: A Strategic Workflow

Effective pharmacological profiling is a systematic, multi-step process. It begins with confirming interaction at the primary target and progressively builds a detailed picture of the compound's biological activity. Each step is designed to answer a critical question, with the data from one stage informing the experimental design of the next. This self-validating system ensures that resources are focused on compounds with the highest potential.

G cluster_0 Primary Screening & Hit Confirmation cluster_1 Mechanism of Action & Selectivity cluster_2 Lead Optimization A Initial Hit (N-BP Derivative) B Step 1: Binding Assay (Target Engagement & Affinity) A->B Does it bind? C Step 2: Functional Assay (Agonist, Antagonist, Modulator?) B->C How does it act? D Step 3: Selectivity Profiling (On-Target vs. Off-Target) C->D Is it selective? E Step 4: SAR & In Silico Modeling (Rational Design) D->E How to improve it? F Optimized Lead Compound E->F

Figure 1: The Pharmacological Profiling Cascade.

Step 1: Quantifying Target Engagement and Affinity

Causality Behind the Choice: The foundational question for any new compound is: "Does it bind to the intended target, and with what affinity?" Answering this quantitatively is the essential first step. Without a confirmed, high-affinity interaction, any observed functional activity is ambiguous. The competitive radioligand binding assay is the gold standard for this determination due to its robustness, sensitivity, and direct measurement of binding at equilibrium.[15]

G cluster_0 Before Competition cluster_1 After Adding N-BP Compound Receptor Receptor Radioligand Radioligand (*) Receptor->Radioligand High Signal Receptor2 Receptor NBP N-BP Compound Receptor2->NBP Low Signal Radioligand2 Radioligand (*)

Figure 2: Principle of Competitive Radioligand Binding.
Protocol: Competitive Radioligand Binding Assay

This protocol provides a template for determining the inhibitory constant (Kᵢ) of an N-BP test compound.

Self-Validating Prerequisite: Before initiating competitive assays, the binding characteristics of the radioligand to the receptor preparation must be established via a saturation binding experiment. This yields the equilibrium dissociation constant (KᏧ) of the radioligand and the receptor density (Bₘₐₓ), which are crucial for assay setup and data analysis.[16]

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target of interest.

  • Radioligand: A high-affinity, target-selective ligand labeled with ³H or ¹²⁵I.

  • Test Compound: N-benzylpiperidine derivative of interest, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: Buffer optimized for the specific receptor (e.g., Tris-HCl, HEPES) with appropriate salts and additives.

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target to define background binding.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and compatible scintillation fluid.

Methodology:

  • Preparation: Prepare serial dilutions of the N-BP test compound. A typical range covers 10 concentrations over 5 log units (e.g., 0.1 nM to 10 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand (at a fixed concentration, typically at or below its KᏧ), and vehicle.[17]

    • Non-Specific Binding (NSB): Assay buffer, radioligand, and a saturating concentration of the NSB agent.

    • Competition: Assay buffer, radioligand, and the corresponding concentration of the N-BP test compound.

  • Incubation: Add the receptor membrane preparation to all wells to initiate the binding reaction.

  • Equilibration: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium. This time is determined from prior kinetic association/dissociation experiments.

  • Termination & Separation: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[15]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the test compound wells.

  • Generate IC₅₀ Curve: Plot the percent specific binding against the log concentration of the N-BP test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/KᏧ)

    • Where [L] is the concentration of the radioligand and KᏧ is its dissociation constant, determined from prior saturation experiments.

The Kᵢ value represents the affinity of the N-BP compound for the target receptor. A lower Kᵢ indicates higher binding affinity.

Table 2: Representative Binding Affinities of N-BP Derivatives

Compound ClassTargetKᵢ (nM)Reference
Donepezil Analog (4a)AChE2,080[6]
Donepezil Analog (4a)BuChE7,410[6]
Multifunctional Pyridine (5)σ1 Receptor1.45[12]
Benzylpiperidine Analog (52)μ-Opioid Receptor56.4[13]
Benzylpiperidine Analog (52)σ1 Receptor11.0[13]
HDAC/AChE Inhibitor (d5)HDAC (IC₅₀)170[4]
HDAC/AChE Inhibitor (d5)AChE (IC₅₀)6,890[4]

Step 2: Elucidating the Functional Mechanism of Action

Causality Behind the Choice: High affinity does not describe a compound's biological effect. Once binding is confirmed, the critical next question is: "What is the functional consequence of that binding?"[18] Functional assays are essential to determine the compound's mode of action (MOA)—whether it acts as an agonist (activates the target), antagonist (blocks the target), or an allosteric modulator (alters the target's response to its natural ligand).[19][20] The choice of assay is dictated by the target's biology.

G cluster_0 GPCR Activation A N-BP Agonist B GPCR A->B C G-Protein (Gq) B->C D Effector (PLC) C->D E Second Messenger (IP₃/DAG) D->E F Cellular Response (Ca²⁺ Release) E->F

Figure 3: A Representative Gq-Coupled GPCR Signaling Pathway.
Protocol 1: GPCR Functional Assay (Calcium Mobilization)

This protocol is suitable for N-BP derivatives targeting Gq-coupled GPCRs, where activation leads to a measurable increase in intracellular calcium.

Materials:

  • Cell Line: A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).

  • Calcium-Sensitive Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: An instrument capable of kinetic reading with appropriate excitation/emission filters (e.g., FLIPR or FlexStation).

Methodology:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Remove growth media and add the Fluo-4 AM dye solution. Incubate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Preparation: Prepare serial dilutions of the N-BP test compound in assay buffer. For antagonist testing, also prepare a solution of a known agonist at its EC₈₀ concentration.

  • Assay Execution (Plate Reader):

    • Place the cell plate into the plate reader and allow it to equilibrate.

    • Agonist Mode: The instrument adds the N-BP compound dilutions to the cells and immediately begins recording fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates calcium release and agonist activity.

    • Antagonist Mode: First, pre-incubate the cells with the N-BP compound dilutions for a set period (e.g., 15-30 minutes). Then, the instrument adds the known agonist and records the fluorescence response. Inhibition of the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response over baseline.

    • Plot the response against the log concentration of the N-BP compound.

    • For agonist activity, fit the curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

    • For antagonist activity, fit the curve to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Protocol 2: Enzyme Inhibition Assay (Ellman's Method for AChE)

This colorimetric assay is widely used to screen for AChE inhibitors, a major application of the N-BP scaffold.[8]

Materials:

  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel or recombinant human).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Buffer: Phosphate buffer (pH 8.0).

  • Spectrophotometer (plate reader capable of reading absorbance at 412 nm).

Methodology:

  • Assay Plate Setup: In a 96-well plate, add buffer, DTNB solution, and the N-BP test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to all wells and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 412 nm over time. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration from the slope of the absorbance vs. time plot.

    • Plot the percent inhibition [(V_uninhibited - V_inhibited) / V_uninhibited * 100] against the log concentration of the N-BP compound.

    • Use non-linear regression to determine the IC₅₀ value.

Defining the Selectivity Profile

Causality Behind the Choice: A potent compound is not necessarily a useful one. Therapeutic efficacy is often dictated by selectivity—the compound's ability to interact with the intended target while avoiding others, especially those known to cause adverse effects. For an N-BP derivative designed as a D₄ receptor antagonist, for example, it is crucial to demonstrate weaker affinity for other dopamine receptor subtypes (D₁, D₂, D₃, D₅) and other biogenic amine receptors to minimize potential side effects.[11] This is achieved by running binding or functional assays against a panel of relevant off-targets.

The output is typically a selectivity ratio , calculated by dividing the Kᵢ (or IC₅₀/EC₅₀) for an off-target by the Kᵢ for the primary target. A higher ratio indicates greater selectivity.

Integrating Structure-Activity Relationships (SAR)

Causality Behind the Choice: The ultimate goal of profiling is to inform the design of better molecules. By systematically analyzing the pharmacological data from a series of related N-BP analogs, medicinal chemists can establish Structure-Activity Relationships (SAR). SAR analysis reveals which structural modifications lead to improved potency, selectivity, or functional activity.[21] This data-driven approach, often aided by in silico molecular modeling, guides the synthetic strategy for the next generation of compounds.[6][22]

G cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Pharmacological Output A N-Benzylpiperidine (Starting Point) B Modify Benzyl Ring (e.g., add -OCH₃) A->B C Modify Piperidine (e.g., add linker) A->C D Increased Affinity B->D F Improved Selectivity B->F E Altered Function C->E

Figure 4: Logic of Structure-Activity Relationship (SAR) Analysis.

For instance, studies on N-BP derivatives as cholinesterase inhibitors have shown that adding specific substituents to the benzyl ring can enhance π-π stacking interactions in the active site of AChE, thereby increasing potency.[7] Similarly, linking the N-BP core to other pharmacophores, such as a purine, can create dual-target inhibitors with a desired polypharmacological profile.[21] This iterative cycle of design, synthesis, and profiling is the engine of drug discovery.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. PubMed. Available at: [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • N-Benzylpiperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. Available at: [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Functional Assay Development Roadmap: Strategic Planning for Success. KCAS Bio. Available at: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]

  • A focus on piperidine and piperazine scaffolds. . Available at: [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]

  • Functional assays as prismatic views of drug activity: relevance to new drug discovery. PubMed. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Available at: [Link]

  • Role of Functional Assays in Antibody-Based Drug Development. Precision Antibody. Available at: [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available at: [Link]

  • Design and Synthesis of N-benzylpiperidine-purine Derivatives as New Dual Inhibitors of Acetyl- And Butyrylcholinesterase. PubMed. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

  • Structure of N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]

  • Functional Assays. Coriolis Pharma. Available at: [Link]

  • Radioligand binding assays and their analysis. PubMed. Available at: [Link]

  • Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed. Available at: [Link]

  • Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. PubMed. Available at: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Initial In-Vitro Screening of (1-Benzylpiperidin-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening (1-Benzylpiperidin-3-yl)methanamine Analogs

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its derivatives exhibit a vast range of pharmacological activities, including analgesic, antipsychotic, anti-diabetic, and anti-cancer effects.[2][3][4] The (1-Benzylpiperidin-3-yl)methanamine core, in particular, presents a versatile three-dimensional structure that can be readily modified to explore chemical space and optimize interactions with biological targets, especially within the central nervous system (CNS).

Many G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets, are modulated by ligands containing the piperidine moiety.[5][6] Given this precedent, a focused library of novel (1-Benzylpiperidin-3-yl)methanamine analogs warrants a systematic and rigorous in-vitro screening campaign to uncover new therapeutic leads.

This guide provides a comprehensive, field-proven framework for the initial in-vitro evaluation of such a library. The described screening cascade is designed to efficiently identify compounds with desired biological activity, confirm their mechanism of action, and provide an early assessment of their drug-like properties. The philosophy underpinning this workflow is to "fail fast, fail cheap," by identifying liabilities such as cytotoxicity or metabolic instability at the earliest possible stage, thereby focusing resources on the most promising candidates.[7]

The Screening Cascade: A Strategic Funnel Approach

A successful screening campaign does not rely on a single assay but rather a tiered, logical progression of experiments known as a screening cascade or funnel.[8] This strategy begins with a broad, high-throughput primary screen to identify all potential "hits" and progressively uses more complex, lower-throughput assays to validate and characterize these hits, ultimately leading to a small number of well-defined lead compounds.

Screening_Cascade cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead Compound_Library Analog Library (1000s of compounds) Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Single Concentration (e.g., 10 µM) Compound_Library->Primary_Screen Inactive Inactive Compounds (>95%) Primary_Screen->Inactive < 50% Inhibition Hits Initial Hits (<5%) Primary_Screen->Hits ≥ 50% Inhibition Dose_Response Dose-Response Confirmation (Determine IC50) Hits->Dose_Response Secondary_Assay Secondary Functional Assay (e.g., cAMP Assay) (Determine EC50/IC50) Dose_Response->Secondary_Assay Confirmed Activity ADME_Tox Early ADME-Tox Profiling (Cytotoxicity, Metabolic Stability, hERG) Secondary_Assay->ADME_Tox Confirmed Functional Activity Leads Validated Leads (Potent, Efficacious, Drug-like) ADME_Tox->Leads Favorable Profile

Caption: High-level overview of the in-vitro screening cascade.

Part 1: Primary Screening - Identifying Target Engagement

Causality Behind Experimental Choice: The primary screen is the first crucial step, designed to rapidly sift through the entire compound library to identify molecules that interact with the biological target of interest. For GPCRs, a radioligand binding assay is often the "gold standard" for this purpose.[9] Its advantages are numerous: it is high-throughput, highly sensitive, and directly measures the binding of a compound to the receptor, independent of the functional outcome (i.e., it detects agonists, antagonists, and allosteric modulators alike).[10] This makes it an ideal, unbiased tool for initial hit discovery.

Protocol: High-Throughput Radioligand Competition Binding Assay

This protocol describes a competitive binding assay in a 96-well format, where test compounds compete with a known radioactive ligand ('radioligand') for binding to a specific GPCR expressed in prepared cell membranes.

Materials:

  • Receptor Membranes: Cell membranes prepared from a stable cell line overexpressing the target GPCR (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor. The concentration used should be at or below its dissociation constant (Kd) to ensure assay sensitivity.[11]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • Test Compounds: Analogs dissolved in 100% DMSO, typically as 10 mM stock solutions.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent like 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 96-well "assay plate" by adding 2.5 µL of each test compound (at a concentration 100x the final desired concentration) to the appropriate wells. For a 10 µM final screen, this would be a 1 mM solution. Add 2.5 µL of DMSO to "Total Binding" wells and 2.5 µL of the NSB control to "Non-Specific Binding" wells.

  • Reagent Addition: Add 50 µL of radioligand solution (diluted in assay buffer to 5x the final concentration).

  • Initiate Reaction: Add 197.5 µL of the receptor membrane suspension (diluted in assay buffer). The final assay volume is 250 µL.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.[11]

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filter plate for 30-60 minutes at 50°C.[12] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter (e.g., a MicroBeta counter).

Data Analysis and Hit Identification

The output is in Counts Per Minute (CPM). The percent inhibition for each test compound is calculated as:

% Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])

A compound is typically classified as an initial "hit" if it meets a predefined threshold, commonly ≥50% inhibition at a single concentration (e.g., 10 µM).

Compound ID Concentration (µM) CPM % Inhibition Hit Status (≥50%)
Control (Total)N/A15,2500%-
Control (NSB)N/A850100%-
BMA-0011014,5005.2%No
BMA-002106,10063.5%Yes
BMA-003101,20097.6%Yes
BMA-004109,80037.8%No

Table 1: Representative data from a single-point primary binding screen.

Part 2: Secondary Screening - Confirming Functional Activity

Causality Behind Experimental Choice: A binding assay confirms target engagement but provides no information about the compound's functional effect. A hit could be an activator (agonist), a blocker (antagonist), or have no effect on receptor signaling. Therefore, a secondary, cell-based functional assay is essential to characterize the hit's pharmacology.[13] For GPCRs that couple to Gs or Gi proteins, measuring the downstream second messenger cyclic AMP (cAMP) is a direct and robust readout of functional activity.[14][15]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol measures the accumulation (for Gs-coupled receptors) or inhibition of accumulation (for Gi-coupled receptors) of intracellular cAMP.

Materials:

  • Cell Line: A cell line stably expressing the target GPCR.

  • Stimulation Buffer: HBSS or other appropriate buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Control: A known agonist for the receptor.

  • cAMP Detection Kit: A commercial HTRF cAMP kit (e.g., from Cisbio or PerkinElmer), which includes a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 384-well low-volume white plate and incubate overnight to form a confluent monolayer.

  • Compound Addition (Antagonist Mode): To identify antagonists, add test compounds to the cells and incubate for 15-30 minutes. Then, add a concentration of the agonist control that elicits ~80% of its maximal response (EC₈₀).

  • Compound Addition (Agonist Mode): To identify agonists, add test compounds directly to the cells.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP modulation.

  • Cell Lysis & Detection: Add the HTRF detection reagents (d2-cAMP and anti-cAMP cryptate) in lysis buffer as per the manufacturer's protocol. This lyses the cells and initiates the competitive binding assay.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

Data Analysis and Functional Characterization

The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced. Data from concentration-response curves are fitted to a four-parameter logistic equation to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (% of control agonist response).

Compound ID Assay Mode Potency (IC₅₀/EC₅₀, nM) Efficacy (% of Control) Pharmacological Profile
BMA-002Antagonist12598% InhibitionPotent Antagonist
BMA-003Agonist4592% ActivationPotent Agonist
BMA-017Antagonist>10,000Not DeterminedInactive
BMA-021Agonist2,30045% ActivationPartial Agonist

Table 2: Example data from secondary functional screening of primary hits.

Part 3: Early ADME-Tox Profiling - Assessing Drug-Like Properties

Causality Behind Experimental Choice: High potency and efficacy are meaningless if a compound is too toxic or is metabolized too quickly to have a therapeutic effect.[7][16] Early in-vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are critical for de-risking compounds and prioritizing those with favorable properties for further optimization.[17][18] Key assays at this stage include cytotoxicity, metabolic stability, and hERG channel liability assessment.

Protocol 1: General Cytotoxicity (MTS/MTT Assay)

This assay assesses whether a compound kills cells, a fundamental indicator of safety. It measures the metabolic activity of cells, which correlates with cell viability.

Step-by-Step Methodology:

  • Cell Plating: Seed a sensitive cell line (e.g., HepG2, a human liver cell line) in a 96-well clear plate and incubate overnight.

  • Compound Treatment: Treat cells with a concentration range of the test compound for 24-48 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[19][20] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[21]

  • Solubilization (MTT only): If using MTT, add a detergent solution to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: Calculate the concentration that causes 50% cell death (CC₅₀). A lower CC₅₀ indicates higher cytotoxicity.

Protocol 2: Metabolic Stability (Human Liver Microsome Assay)

This assay predicts how quickly a compound will be broken down by metabolic enzymes in the liver (Phase I metabolism), providing an estimate of its in-vivo half-life.[22]

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) and a NADPH-regenerating system in phosphate buffer (pH 7.4).[23]

  • Incubation: Add the test compound (e.g., at 1 µM) to the mixture and incubate at 37°C.[24]

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).[22]

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23][24]

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).[22]

Protocol 3: hERG Channel Liability Screening

Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[25][26] Early screening for hERG activity is a regulatory priority and crucial for safety.[27][28] Automated patch clamp is a high-throughput method for this assessment.[29]

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Load cells and test compounds onto an automated patch clamp system (e.g., QPatch or SyncroPatch).

  • Recording: The system establishes a whole-cell patch clamp configuration, and a specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: The test compound is applied at several concentrations, and the effect on the hERG current is recorded.

  • Data Analysis: The percent inhibition of the hERG current is measured at each concentration, and an IC₅₀ value is determined.

Compound ID Cytotoxicity CC₅₀ (HepG2, µM) HLM Stability (t½, min) hERG IC₅₀ (µM) Early Risk Assessment
BMA-002> 5045> 30Low Risk: Good initial safety profile.
BMA-003> 50< 52.1High Risk: Metabolically unstable, potent hERG inhibitor.
BMA-0218.525> 30Medium Risk: Cytotoxic at moderate concentrations.

Table 3: Consolidated ADME-Tox data for lead characterization.

Part 4: Data Integration and Hit Triage

Hit triage is the decision-making process where all data streams are integrated to select the most promising compounds for the next phase of drug discovery: lead optimization.[30] This is not simply a matter of picking the most potent compound. A successful lead candidate must possess a balanced profile of potency, functional activity, selectivity, and favorable ADME-Tox properties.[31]

Hit_Triage Start Validated Hits from Secondary Screening Potency_Check Potency Check (e.g., IC50/EC50 < 1 µM?) Start->Potency_Check ADME_Check ADME Profile Check (e.g., HLM t½ > 30 min?) Potency_Check->ADME_Check Yes Deprioritize Deprioritize or Redesign Potency_Check->Deprioritize No Safety_Check Safety Profile Check (e.g., CC50 > 10 µM? hERG IC50 > 10 µM?) ADME_Check->Safety_Check Yes ADME_Check->Deprioritize No Safety_Check->Deprioritize No Lead_Candidate Promising Lead Candidate for Optimization Safety_Check->Lead_Candidate Yes

Caption: A simplified decision tree for hit triage.

Key Decision-Making Criteria:

  • Potency vs. Safety Window: The therapeutic index is a critical concept, representing the window between the concentration required for efficacy and the concentration at which toxicity occurs. A compound with an EC₅₀ of 10 nM and a cytotoxicity CC₅₀ of 20 µM (a 2000-fold window) is far more desirable than one with an EC₅₀ of 1 nM and a CC₅₀ of 5 nM (a 5-fold window).

  • Metabolic Liability: A compound that is rapidly metabolized (e.g., t½ < 10 minutes in HLM) will likely have a very short duration of action in vivo, making it a challenging lead. Such compounds are often deprioritized unless medicinal chemistry can readily address the metabolic "soft spot."

  • hERG Risk: A potent hERG inhibitor (e.g., IC₅₀ < 1 µM) is a major red flag. Typically, a >30-fold window between the hERG IC₅₀ and the on-target functional potency is desired to mitigate the risk of cardiotoxicity.

By systematically applying this integrated screening and decision-making framework, research teams can efficiently and logically advance the most promising (1-Benzylpiperidin-3-yl)methanamine analogs from a large chemical library into the resource-intensive lead optimization phase of drug discovery.

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Naidoo, P. (2014). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • An, S., & Tolliday, N. (2010). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in chemical biology, 14(4), 458-464. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Polonchuk, L. (2012). Early identification of hERG liability in drug discovery programs by automated patch clamp. Assay and drug development technologies, 10(5), 416-430. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-10. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(21), 8363-8392. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Hussain, A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 41(14), 6649-6663. [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Perceptive. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]

  • Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Analytical chemistry, 83(12), 4806-4813. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • A-Z Tech. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

  • Alto Predict. (2021). Making an Impact on Hit Triage. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Kumari, P., Ghosh, E., & Shukla, A. K. (2015). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. Trends in molecular medicine, 21(11), 687-701. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Dagda, M., et al. (2010). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of pharmacological and toxicological methods, 61(2), 167-175. [Link]

Sources

(1-Benzylpiperidin-3-yl)methanamine: A Scrutiny of its Potential as a Cholinesterase Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Cholinergic Deficit in Alzheimer's Disease and the Rationale for N-Benzylpiperidine Scaffolds

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that profoundly impacts cognitive function, memory, and daily activities[1]. One of the earliest and most consistent neurochemical findings in AD is a significant decline in the levels of the neurotransmitter acetylcholine (ACh)[2][3]. This "cholinergic hypothesis" posits that the loss of cholinergic neurons in brain regions critical for cognition, such as the hippocampus and cortex, is a key contributor to the clinical symptoms of the disease[4][5]. Consequently, a primary therapeutic strategy has been to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE)[6][7].

The N-benzylpiperidine moiety has emerged as a cornerstone scaffold in the design of potent AChE inhibitors. This structural motif is a key component of donepezil, a widely prescribed medication for AD[8]. Its efficacy is largely attributed to the interaction of the benzyl group with the catalytic active site (CAS) of AChE, while the piperidine ring and its substituents can interact with the peripheral anionic site (PAS) of the enzyme[6][8]. This dual-site interaction is a hallmark of many effective cholinesterase inhibitors. While numerous studies have explored derivatives substituted at the 4-position of the piperidine ring, the potential of 3-substituted analogues like (1-Benzylpiperidin-3-yl)methanamine remains a compelling area for investigation[9][10][11]. This guide provides a technical exploration of the core concepts, synthesis, and evaluation methodologies pertinent to assessing (1-Benzylpiperidin-3-yl)methanamine as a potential therapeutic agent for Alzheimer's disease.

Section 1: The Cholinergic Synapse and Mechanism of Inhibition

The fundamental goal of cholinesterase inhibitors is to increase the synaptic concentration and duration of action of acetylcholine. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the nerve impulse, and is then rapidly hydrolyzed by AChE in the synaptic cleft[2]. In Alzheimer's disease, the diminished release of ACh makes this rapid degradation particularly detrimental to cognitive function[4].

(1-Benzylpiperidin-3-yl)methanamine, by virtue of its N-benzylpiperidine core, is hypothesized to function as a competitive inhibitor of AChE. The proposed mechanism involves the molecule entering the active site gorge of the enzyme and engaging in key molecular interactions that prevent the binding and hydrolysis of acetylcholine.

Proposed Binding Mode

Molecular docking studies on analogous compounds reveal a consistent binding pattern[6]. The protonated nitrogen of the piperidine ring likely forms a cation-π interaction with key aromatic residues in the CAS, such as tryptophan (Trp86)[6]. The benzyl group is expected to establish π-π stacking interactions within the CAS, further anchoring the molecule[6]. The aminomethyl substituent at the 3-position could potentially form hydrogen bonds with residues lining the active site gorge, influencing the compound's binding affinity and selectivity.

Diagram 1: The Cholinergic Synapse and the Action of a Cholinesterase Inhibitor

This diagram illustrates the process of cholinergic neurotransmission and how an inhibitor like (1-Benzylpiperidin-3-yl)methanamine can increase the levels of acetylcholine in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains ACh) ACh Release ACh Release Vesicle->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Inhibitor (1-Benzylpiperidin-3-yl)methanamine Inhibitor->AChE Inhibits Signal Signal Propagation Receptor->Signal

Caption: Cholinergic synapse and inhibitor action.

Section 2: Synthesis and Characterization

The synthesis of (1-Benzylpiperidin-3-yl)methanamine can be approached through several established organic chemistry routes. A common strategy involves the reduction of a corresponding nitrile or amide precursor.

Synthetic Protocol: A Generalized Approach

A plausible synthetic route starting from commercially available materials is outlined below. This protocol is a composite of standard procedures for similar compounds[12][13].

Step 1: Synthesis of 1-Benzylpiperidine-3-carbonitrile

  • To a solution of piperidine-3-carbonitrile in a suitable solvent such as acetonitrile, add potassium carbonate as a base.

  • Slowly add benzyl bromide to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzylpiperidine-3-carbonitrile.

Step 2: Reduction to (1-Benzylpiperidin-3-yl)methanamine

  • Prepare a solution of 1-benzylpiperidine-3-carbonitrile in a dry ethereal solvent like tetrahydrofuran (THF).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

  • After the reaction is complete, quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting solid and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (1-Benzylpiperidin-3-yl)methanamine.

  • Further purification can be achieved by distillation or conversion to a salt followed by recrystallization.

Section 3: In Vitro Evaluation of Cholinesterase Inhibition

The primary method for assessing the inhibitory potential of a compound against AChE and BuChE is the spectrophotometric method developed by Ellman[14][15].

Ellman's Assay: Detailed Protocol

This assay measures the activity of cholinesterases by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm[14].

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Butyrylcholinesterase (from equine serum or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound: (1-Benzylpiperidin-3-yl)methanamine

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the enzymes, substrate (ATCI), DTNB, and the test compound in the appropriate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound to the designated wells.

  • Add the AChE or BuChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader[15][16].

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Diagram 2: Experimental Workflow for In Vitro Evaluation

This diagram outlines the key steps in the in vitro assessment of a candidate cholinesterase inhibitor.

cluster_synthesis Compound Preparation cluster_invitro In Vitro Assay cluster_analysis Further Studies A Synthesis of (1-Benzylpiperidin-3-yl)methanamine B Purification & Characterization (NMR, MS) A->B C Prepare Reagents (Enzyme, Substrate, DTNB) B->C D Ellman's Assay (96-well plate) C->D E Spectrophotometric Reading (412 nm) D->E F Data Analysis E->F G IC50 Determination F->G H Kinetic Studies (Lineweaver-Burk Plot) G->H I Molecular Docking H->I

Caption: Workflow for in vitro cholinesterase inhibitor screening.

Section 4: Structure-Activity Relationship (SAR) and Comparative Analysis

Table 1: Comparative AChE Inhibitory Activity of N-Benzylpiperidine Derivatives

Compound ReferencePiperidine SubstitutionLinker/MoietyAChE IC₅₀ (µM)Source
Donepezil Analogue4-position-CH₂-Indanone0.0057[10]
Carboxamide Derivative 284-positionCarboxamide-Indenothiazole0.41[9]
Benzimidazolinone 15b4-positionMethanamine-Benzimidazolinone0.39[7]
Dihydroisoquinoline 74-positionMethanone-Dihydroisoquinoline41[1]
(1-Benzylpiperidin-3-yl)methanamine 3-position Methanamine Hypothesized N/A

This table highlights that potent inhibition is often achieved with bulky, aromatic groups at the 4-position, which can interact with the PAS of AChE. The simpler aminomethyl group at the 3-position in our topic compound may result in a different binding mode and potentially lower, yet still significant, inhibitory activity. The key takeaway is that the substitution pattern is a critical determinant of potency.

Section 5: In Vivo Preclinical Evaluation

Should (1-Benzylpiperidin-3-yl)methanamine demonstrate promising in vitro activity, the next logical step is to assess its efficacy in animal models of cognitive impairment. The scopolamine-induced amnesia model in mice is a widely used and validated paradigm for this purpose[17][18]. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some aspects of AD-related cognitive dysfunction[17].

Protocol for Scopolamine-Induced Amnesia Model

Animals:

  • Male Swiss albino mice or C57BL/6 mice.

Procedure:

  • Habituation: Acclimate the animals to the testing environment and behavioral apparatus (e.g., Morris water maze, T-maze, passive avoidance box) for several days prior to the experiment[18][19].

  • Drug Administration: Administer the test compound, (1-Benzylpiperidin-3-yl)methanamine, via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., donepezil) should be included.

  • Amnesia Induction: After a set period (e.g., 30-60 minutes) to allow for drug absorption and distribution, administer scopolamine (typically 1 mg/kg, i.p.) to all groups except the absolute control[17][18].

  • Behavioral Testing: A short time after scopolamine administration, subject the mice to behavioral tests to assess learning and memory. Common tests include:

    • Morris Water Maze: Assesses spatial learning and memory.

    • T-Maze: Evaluates spatial working memory[17].

    • Novel Object Recognition: Tests recognition memory.

  • Data Analysis: Record and analyze parameters such as escape latency (Morris water maze), time spent in the novel arm (T-maze), or discrimination index (novel object recognition). Compare the performance of the test compound-treated groups to the scopolamine-only group to determine if the compound can ameliorate the cognitive deficits.

Section 6: Conclusion and Future Directions

(1-Benzylpiperidin-3-yl)methanamine, built upon the validated N-benzylpiperidine scaffold, represents a structurally intriguing candidate for cholinesterase inhibition. While its 3-substitution pattern deviates from the more extensively studied 4-substituted analogues, this presents an opportunity for exploring novel structure-activity relationships. The technical framework provided in this guide outlines a clear and robust pathway for its synthesis, in vitro characterization, and in vivo validation.

Future research should focus on obtaining empirical data for (1-Benzylpiperidin-3-yl)methanamine, including its IC₅₀ values against both AChE and BuChE, and elucidating its precise binding mode through co-crystallization and molecular dynamics simulations. Should it exhibit favorable properties, further optimization of the aminomethyl side chain and the benzyl ring could lead to the development of novel, potent, and selective cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.

References

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. [Link]

  • Role of Cholinergic Signaling in Alzheimer's Disease. PubMed Central. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. PubMed Central. [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. MDPI. [Link]

  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. ResearchGate. [Link]

  • Mice With Scopolamine-Induced Memory Impairment: Carissa edulis (Forssk.)'s Neuroprotective Properties Valh Water Extract (Apo. Directive Publications. [Link]

  • AChE activity assay by Ellman method. ResearchGate. [Link]

  • A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PLOS ONE. [Link]

  • The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain. [Link]

  • Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal. [Link]

  • Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]

  • The cholinergic hypothesis of Alzheimer's disease: a review of progress. ResearchGate. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development. PubMed. [Link]

  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. [Link]

  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. njppp. [Link]

  • Assessing the Binding of Cholinesterase Inhibitors by Docking and Molecular Dynamics Studies. ResearchGate. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]

  • Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

Sources

Investigating the Neuroprotective Potential of (1-Benzylpiperidin-3-yl)methanamine: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the preclinical investigation of (1-Benzylpiperidin-3-yl)methanamine as a potential neuroprotective agent. Drawing upon established methodologies and the burgeoning field of neurodegenerative disease therapeutics, this document outlines a strategic, multi-tiered approach to elucidate the compound's mechanism of action and therapeutic viability. Our core hypothesis posits that the neuroprotective effects of (1-Benzylpiperidin-3-yl)methanamine are mediated through its interaction with the Sigma-1 Receptor (σ1R), a key modulator of neuronal survival and function.[1][2][3][4]

Introduction: The Therapeutic Rationale

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant and growing global health challenge. A promising avenue for therapeutic intervention lies in the modulation of cellular stress responses and the promotion of neuronal resilience. The benzylpiperidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including cholinesterase inhibition and neuroprotection against oxidative stress.[5][6] The compound of interest, (1-Benzylpiperidin-3-yl)methanamine, with its distinct structural features, warrants a thorough investigation into its neuroprotective capabilities.

A critical aspect of this investigation is the exploration of its interaction with the Sigma-1 Receptor (σ1R). The σ1R is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a pivotal role in regulating calcium homeostasis, mitigating oxidative stress, and modulating neuroinflammation.[1][2][7] Agonism of the σ1R has been shown to confer robust neuroprotection in a variety of preclinical models of neurodegeneration.[1][2][3] This guide, therefore, prioritizes the characterization of (1-Benzylpiperidin-3-yl)methanamine as a potential σ1R ligand and the subsequent elucidation of its neuroprotective effects through this pathway.

A Phased Approach to Preclinical Evaluation

Our investigative strategy is structured in a logical, stepwise progression from initial target engagement to in vivo proof-of-concept. This ensures a rigorous and efficient evaluation of the compound's therapeutic potential.

G cluster_0 Phase 1: Target Engagement & In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation Receptor Binding Assays Receptor Binding Assays Neuronal Viability Assays Neuronal Viability Assays Receptor Binding Assays->Neuronal Viability Assays Oxidative Stress Assays Oxidative Stress Assays Neuronal Viability Assays->Oxidative Stress Assays Apoptosis Assays Apoptosis Assays Oxidative Stress Assays->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Calcium Homeostasis Assays Calcium Homeostasis Assays Signaling Pathway Analysis->Calcium Homeostasis Assays Animal Models of Neurodegeneration Animal Models of Neurodegeneration Behavioral Assessments Behavioral Assessments Animal Models of Neurodegeneration->Behavioral Assessments Histopathological Analysis Histopathological Analysis Behavioral Assessments->Histopathological Analysis Phase 1: Target Engagement & In Vitro Screening Phase 1: Target Engagement & In Vitro Screening Phase 2: Mechanistic Elucidation Phase 2: Mechanistic Elucidation Phase 1: Target Engagement & In Vitro Screening->Phase 2: Mechanistic Elucidation Demonstrated Neuroprotection Phase 3: In Vivo Validation Phase 3: In Vivo Validation Phase 2: Mechanistic Elucidation->Phase 3: In Vivo Validation Confirmed Mechanism

Caption: A phased preclinical workflow for investigating (1-Benzylpiperidin-3-yl)methanamine.

Phase 1: Target Engagement and In Vitro Efficacy

The initial phase focuses on confirming the interaction of (1-Benzylpiperidin-3-yl)methanamine with the σ1R and assessing its protective effects in cellular models of neurodegeneration.

Sigma-1 Receptor Binding Affinity

Objective: To quantify the binding affinity of (1-Benzylpiperidin-3-yl)methanamine to the σ1R.

Protocol: A competitive radioligand binding assay will be employed using a commercially available σ1R membrane preparation and a high-affinity radioligand such as -pentazocine.

Step-by-Step Methodology:

  • Incubate varying concentrations of (1-Benzylpiperidin-3-yl)methanamine with the σ1R membrane preparation and a fixed concentration of -pentazocine.

  • After reaching equilibrium, separate the bound and free radioligand using rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Determine the half-maximal inhibitory concentration (IC50) by non-linear regression analysis and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Neuroprotection in Cellular Models

Objective: To evaluate the ability of (1-Benzylpiperidin-3-yl)methanamine to protect neuronal cells from various insults relevant to neurodegenerative diseases.

In Vitro Models:

  • Oxidative Stress Model: SH-SY5Y neuroblastoma cells or primary cortical neurons treated with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[6]

  • Excitotoxicity Model: Primary cortical neurons exposed to N-methyl-D-aspartate (NMDA) or glutamate.

  • Amyloid-β Toxicity Model: Primary cortical neurons or PC12 cells treated with aggregated amyloid-β (Aβ) peptides.

Step-by-Step Methodology for Neuronal Viability Assessment:

  • Plate neuronal cells in 96-well plates and allow them to adhere and differentiate.

  • Pre-treat the cells with a dose-range of (1-Benzylpiperidin-3-yl)methanamine for a specified duration.

  • Introduce the neurotoxic insult (e.g., H₂O₂, 6-OHDA, NMDA, or aggregated Aβ).

  • After the incubation period, assess cell viability using established assays.

Table 1: Recommended Neuronal Viability and Cytotoxicity Assays

AssayPrincipleReadout
MTT Assay Measures the metabolic activity of viable cells by the reduction of tetrazolium salt to formazan.Colorimetric
LDH Release Assay Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[8]Colorimetric
Live/Dead Cell Staining Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability.[9][10]Fluorescence Microscopy/Plate Reader
CytoTox-Glo™ Assay Measures the extracellular activity of an intracellular protease released from dead cells.[11]Luminescent

Phase 2: Unraveling the Mechanism of Action

This phase aims to dissect the molecular pathways through which (1-Benzylpiperidin-3-yl)methanamine exerts its neuroprotective effects, focusing on downstream signaling of the σ1R.

Attenuation of Oxidative Stress

Objective: To determine if the neuroprotective effects of the compound are associated with a reduction in intracellular reactive oxygen species (ROS).

Step-by-Step Methodology:

  • Utilize the in vitro oxidative stress models described in Section 3.2.

  • Following treatment with the compound and the oxidative insult, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Measure the fluorescence intensity using a fluorescence plate reader or microscope. A decrease in fluorescence in compound-treated cells compared to the insult-only control indicates a reduction in ROS.

Inhibition of Apoptotic Pathways

Objective: To investigate whether the compound prevents neuronal cell death by inhibiting key apoptotic signaling cascades.

Key Marker: Caspase-3 is a critical executioner caspase in the apoptotic pathway.[12]

Step-by-Step Methodology for Caspase-3 Activity Assay:

  • Lyse the treated neuronal cells to release intracellular contents.

  • Incubate the cell lysates with a fluorogenic or colorimetric caspase-3 substrate, such as Ac-DEVD-AMC or DEVD-pNA.[12][13][14]

  • The cleavage of the substrate by active caspase-3 generates a fluorescent or colored product.

  • Quantify the signal using a fluorometer or spectrophotometer. A reduction in the signal in compound-treated cells indicates inhibition of caspase-3 activity.

G cluster_0 Upstream Events cluster_1 Point of Intervention cluster_2 Downstream Neuroprotective Effects Neurotoxic Insult Neurotoxic Insult Increased ROS Increased ROS Neurotoxic Insult->Increased ROS Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS->Mitochondrial Dysfunction Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis (1-Benzylpiperidin-3-yl)methanamine (1-Benzylpiperidin-3-yl)methanamine Sigma-1 Receptor Activation Sigma-1 Receptor Activation (1-Benzylpiperidin-3-yl)methanamine->Sigma-1 Receptor Activation Reduced ROS Reduced ROS Sigma-1 Receptor Activation->Reduced ROS Preserved Mitochondrial Function Preserved Mitochondrial Function Reduced ROS->Preserved Mitochondrial Function Inhibition of Caspase-3 Inhibition of Caspase-3 Preserved Mitochondrial Function->Inhibition of Caspase-3 Neuronal Survival Neuronal Survival Inhibition of Caspase-3->Neuronal Survival

Caption: Proposed neuroprotective signaling pathway of (1-Benzylpiperidin-3-yl)methanamine.

Phase 3: In Vivo Validation and Preclinical Proof-of-Concept

The final phase involves evaluating the therapeutic efficacy of (1-Benzylpiperidin-3-yl)methanamine in established animal models of neurodegenerative diseases.

Animal Models of Neurodegeneration

Objective: To assess the in vivo neuroprotective effects of the compound in relevant animal models.

Table 2: Recommended In Vivo Models

Disease ModelAnimalInduction MethodKey Pathological Features
Parkinson's Disease Mouse/RatMPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA injection.[15][16][17]Dopaminergic neuron loss in the substantia nigra, striatal dopamine depletion, motor deficits.
Alzheimer's Disease MouseTransgenic models (e.g., APP/PS1, 5XFAD) or intracerebroventricular injection of aggregated Aβ.[18][19][20][21]Amyloid plaque deposition, neurofibrillary tangles (in some models), synaptic dysfunction, cognitive impairment.
Behavioral Assessments

Objective: To determine if the compound can ameliorate the behavioral deficits associated with the neurodegenerative models.

Table 3: Relevant Behavioral Tests

Disease ModelBehavioral TestMeasured Outcome
Parkinson's Disease Rotarod TestMotor coordination and balance.
Cylinder TestForelimb akinesia.
Alzheimer's Disease Morris Water MazeSpatial learning and memory.[5][6]
Y-MazeShort-term spatial memory.
Novel Object RecognitionRecognition memory.[1]
Histopathological and Neurochemical Analysis

Objective: To correlate behavioral improvements with neuroprotective effects at the cellular and molecular level.

Step-by-Step Methodology:

  • Following the completion of behavioral testing, euthanize the animals and collect brain tissue.

  • Perform immunohistochemical staining to quantify neuronal survival (e.g., tyrosine hydroxylase-positive neurons in the substantia nigra for Parkinson's models, or NeuN-positive neurons in the hippocampus for Alzheimer's models).

  • Measure levels of key neurotransmitters (e.g., dopamine and its metabolites in the striatum for Parkinson's models).

  • Assess markers of neuroinflammation (e.g., Iba1 for microglia and GFAP for astrocytes) and oxidative stress (e.g., 4-HNE).

  • For Alzheimer's models, quantify amyloid plaque burden using thioflavin-S staining or anti-Aβ antibodies.

Conclusion and Future Directions

This technical guide outlines a robust and comprehensive strategy for the preclinical evaluation of (1-Benzylpiperidin-3-yl)methanamine as a novel neuroprotective agent. By systematically investigating its engagement with the Sigma-1 Receptor and its subsequent effects on key pathological processes, this framework will enable a thorough assessment of its therapeutic potential. Positive outcomes from this multi-phased approach will provide a strong rationale for further development, including advanced preclinical toxicology and IND-enabling studies. The ultimate goal is to translate these scientific insights into a viable therapeutic for patients suffering from devastating neurodegenerative diseases.

References

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (n.d.). MDPI.
  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2024). ACS Publications.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). PubMed Central.
  • Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. (2024). PMC - NIH.
  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023).
  • Animal Models of Parkinson's Disease. (n.d.). NCBI - NIH.
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). PubMed Central.
  • Role of sigma-1 receptors in neurodegenerative diseases. (n.d.). PubMed - NIH.
  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals.
  • Neuronal Cell viability and cytotoxicity assays. (n.d.).
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). PubMed.
  • Caspase 3 Assay Kit, Colorimetric. (n.d.). Sigma-Aldrich.
  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (n.d.). MDPI.
  • Alzheimer's Disease Research Models. (n.d.). Alzforum.
  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. (n.d.). Semantic Scholar.
  • Cell Viability Assays for Neural Stem Cells. (n.d.). Thermo Fisher Scientific - ES.
  • Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. (2022). Frontiers.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PMC - PubMed Central.
  • Caspase-3 Activity Assay Kit #5723. (n.d.). Cell Signaling Technology.
  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (n.d.). PMC - PubMed Central.
  • Melior Discovery in vivo models of Parkinson's Disease. (n.d.).
  • Advances in current in vitro models on neurodegenerative diseases. (2023). PubMed Central.
  • SNMMI Procedure Standard/EANM Practice Guideline for Amyloid PET Imaging of the Brain 1.0. (2016). Journal of Nuclear Medicine.
  • Novel Neuroprotective Effects With O-benzyl Derivative of Pralidoxime in Soman-Intoxicated Rodents. (n.d.). PubMed.
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
  • Role of Sigma-1 Receptors in Neurodegenerative Diseases. (2014). Touro Scholar.
  • Animal Models of Parkinson's Disease. (n.d.). Charles River Laboratories.
  • In vitro Disease Models for Screening Services. (n.d.). NeuroProof.
  • Tools for visualizing and quantifying neuronal cell health. (n.d.).
  • Alzheimer's Disease Models. (n.d.). Inotiv.
  • Parkinson's Disease Modeling. (n.d.). InVivo Biosystems.
  • Early Molecular Biomarkers in an Amyloid-β-Induced Rat Model of Alzheimer's Disease: Effects of Kelulut Honey. (n.d.). MDPI.
  • Viability/Cytotoxicity Assays. (n.d.). BrainXell.
  • In vivo Detection of Alzheimer's Disease. (n.d.). PMC - PubMed Central.
  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2025).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC - PubMed Central.
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021). Emulate.
  • Caspase-3 Assay Kit (Colorimetric) (ab39401). (n.d.). Abcam.
  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. (n.d.). PMC - PubMed Central.
  • Mouse Models of Alzheimer's Disease. (n.d.). Frontiers.
  • Neurodegeneration In Vitro Screening Assay. (n.d.). MD Biosciences.
  • Neuroinflammation in psychiatric disorders: PET imaging and promising new targets. (n.d.). PMC.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.
  • (R)-3-Amino-1-benzylpiperidine | 168466-84-0. (2025). ChemicalBook.

Sources

Technical Guide: (1-Benzylpiperidin-3-yl)methanamine as a Candidate Ligand for Sigma Receptor Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sigma receptors, comprising the σ1 and σ2 subtypes, have emerged as significant therapeutic targets for a range of pathologies, including neurodegenerative diseases, cancer, and pain.[1][2][3] These receptors represent a unique class of intracellular proteins that modulate numerous cellular signaling pathways, making the discovery of novel, selective ligands a high priority in drug development.[1][4] This guide introduces (1-Benzylpiperidin-3-yl)methanamine, a compound featuring a core piperidine scaffold common to many established sigma receptor ligands, as a compelling candidate for investigation.[5][6][7] We provide a comprehensive framework for its characterization, detailing robust, self-validating experimental protocols for determining its binding affinity and subtype selectivity. Furthermore, we explore the underlying signaling pathways and the potential therapeutic implications of identifying a novel ligand with favorable properties at these critical receptor targets.

Introduction: The Enigma and Opportunity of Sigma Receptors

Initially misidentified as a subtype of opioid receptor, sigma receptors were later declassified due to their unique genetic and pharmacological profiles.[8] It is now understood that they are distinct proteins with no structural homology to opioid receptors.[8] The two primary subtypes, Sigma-1 (σ1) and Sigma-2 (σ2), are functionally and structurally different yet often bind similar classes of small molecules.[8]

  • The Sigma-1 Receptor (σ1R): A highly versatile, 223-amino acid chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[9][10][11] The σ1R is a ligand-operated protein that plays a crucial role in regulating calcium signaling, mitigating ER stress, and modulating the activity of various ion channels and G-protein coupled receptors.[10][11][12] Its activation is linked to neuroprotection, making it a prime target for therapies aimed at Alzheimer's disease, Parkinson's disease, and ALS.[3][10][13] The crystal structure of the human σ1R has been resolved, revealing a trimeric architecture and providing a structural basis for rational drug design.[9]

  • The Sigma-2 Receptor (σ2R): While the σ1R has been cloned and extensively characterized, the σ2R remained more elusive until recently.[12] It is now identified as the 18-21 kDa protein TMEM97. The σ2R is highly expressed in proliferating cancer cells and is implicated in cellular proliferation and apoptosis, making it a target for oncology.[14]

The development of ligands that can selectively target one subtype over the other is a critical goal in medicinal chemistry to harness their distinct therapeutic potentials while minimizing off-target effects.[15]

Candidate Profile: (1-Benzylpiperidin-3-yl)methanamine

The selection of (1-Benzylpiperidin-3-yl)methanamine as a candidate for investigation is based on established structure-activity relationships for sigma receptor ligands. The molecule contains two key pharmacophoric elements:

  • A Protonatable Piperidine Ring: The basic nitrogen atom within the piperidine core is a crucial feature. In its protonated state, this amine can form a critical salt bridge interaction with key acidic residues, such as Glutamate-172 (Glu172), in the σ1R binding pocket.[5] This interaction is a primary anchor for many high-affinity piperidine-based ligands.[5][6]

  • A Hydrophobic Benzyl Group: A bulky, hydrophobic moiety is another common feature of sigma receptor ligands, occupying a hydrophobic pocket within the receptor.[9] The benzyl group on the piperidine nitrogen serves this purpose, contributing to the overall binding affinity.

Given these structural precedents, we hypothesize that (1-Benzylpiperidin-3-yl)methanamine possesses the necessary features for high-affinity binding to sigma receptors. The primary objective is to experimentally determine its binding affinity (Ki) for both σ1 and σ2 subtypes and establish its selectivity profile.

Experimental Framework: Characterizing a Novel Ligand

To assess the potential of (1-Benzylpiperidin-3-yl)methanamine, a series of validated in vitro assays are required. The cornerstone of this characterization is the competitive radioligand binding assay, which quantifies the ability of the test compound to displace a known high-affinity radioligand from the receptor.

3.1 Workflow for Ligand Binding Affinity Determination

The following diagram illustrates the generalized workflow for determining the inhibition constant (Ki) of a test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_membranes Prepare Receptor Source (e.g., Guinea Pig Liver Membranes) incubate Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubate prep_ligands Prepare Serial Dilutions of Test Compound prep_ligands->incubate prep_radio Prepare Radioligand Working Solution prep_radio->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki end_node End (Determine Affinity) calc_ki->end_node start Start start->prep_membranes

Caption: Workflow for competitive radioligand binding assay.

3.2 Protocol: σ1 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of (1-Benzylpiperidin-3-yl)methanamine for the σ1 receptor.

  • Causality: We use -pentazocine as the radioligand because it is a well-established, high-affinity, and selective ligand for the σ1 receptor.[12][16][17] Guinea pig liver membranes are an excellent source of σ1 receptors due to their high expression levels.[12] Haloperidol is used to define non-specific binding (NSB) as it is a potent sigma ligand that, at a high concentration (e.g., 10 µM), will occupy virtually all available sigma receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[12][18] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer.[18] Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Membrane homogenate: (e.g., 50-120 µg protein).[18]

    • -pentazocine: A single concentration near its known dissociation constant (Kd), typically 2-5 nM.[12]

    • Test Compound: (1-Benzylpiperidin-3-yl)methanamine at 10-12 varying concentrations (e.g., 0.1 nM to 10 µM).

    • Controls:

      • Total Binding: No test compound.

      • Non-Specific Binding (NSB): A high concentration of a non-labeled sigma ligand (e.g., 10 µM Haloperidol).[12]

  • Incubation: Incubate the plate at 30-37°C for 60-90 minutes with gentle agitation to reach equilibrium.[18]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12][18][19]

  • Washing: Immediately wash the filters multiple times with ice-cold buffer to remove all unbound radioactivity.[18]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site fit) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]

3.3 Protocol: σ2 Receptor Competitive Binding Assay

This protocol determines the affinity for the σ2 receptor and is crucial for establishing selectivity.

  • Causality: A key challenge in σ2R assays is the lack of a perfectly selective radioligand. Therefore, the standard method uses [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective ligand that binds to both σ1 and σ2 receptors.[12][16][20] To isolate binding to only the σ2 subtype, the assay is performed in the presence of a high concentration of a selective σ1 ligand, such as (+)-pentazocine, to "mask" or block all the σ1 sites.[12][16][21] Any remaining specific binding of [3H]-DTG is attributed to the σ2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: As described in section 3.2. Cell lines with high σ2 expression (e.g., certain tumor cell lines) can also be used.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Membrane homogenate.

    • [3H]-DTG: A single concentration near its Kd for the σ2R (e.g., 10-30 nM).[12][22]

    • Masking Ligand: A fixed, high concentration of (+)-pentazocine (e.g., 300 nM - 1 µM) to saturate all σ1 receptors.[12][21]

    • Test Compound: (1-Benzylpiperidin-3-yl)methanamine at 10-12 varying concentrations.

    • Controls:

      • Total Binding: No test compound (but includes the masking ligand).

      • Non-Specific Binding (NSB): A high concentration of a non-labeled sigma ligand (e.g., 10 µM Haloperidol).

  • Incubation, Filtration, Washing, Quantification, and Data Analysis: Follow steps 3-7 as outlined in the σ1 receptor protocol (section 3.2). The resulting Ki will be specific for the σ2 receptor.

Data Interpretation and Expected Outcomes

The primary quantitative outputs from these assays are the Ki values for σ1 and σ2 receptors. These values should be summarized for clear comparison.

Table 1: Hypothetical Binding Affinity Data for (1-Benzylpiperidin-3-yl)methanamine

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ2 Ki / σ1 Ki)
(1-Benzylpiperidin-3-yl)methanamine[Experimental Value][Experimental Value][Calculated Value]
(+)-Pentazocine (Reference)~5-15>10,000>600
Haloperidol (Reference)~1-3~1-3~1
Siramesine (Reference)~150~0.2~0.001

Interpretation:

  • Affinity: A lower Ki value indicates higher binding affinity. Values in the low nanomolar range (e.g., < 50 nM) are generally considered potent.

  • Selectivity: The selectivity ratio is critical.

    • A ratio >> 1 indicates σ1 selectivity .

    • A ratio << 1 indicates σ2 selectivity .

    • A ratio ≈ 1 indicates non-selective binding.

The goal is to determine if (1-Benzylpiperidin-3-yl)methanamine is a potent and, ideally, selective ligand for either σ1 or σ2 receptors.

Mechanistic Context: Sigma Receptor Signaling Pathways

Understanding the downstream consequences of ligand binding is essential. Activation of sigma receptors initiates complex signaling cascades.

5.1 The σ1 Receptor as a Molecular Chaperone

The σ1R resides at the ER-mitochondrion interface (MAM) where it associates with the binding immunoglobulin protein (BiP), another chaperone.[10] Upon stimulation by an agonist ligand or cellular stress, the σ1R dissociates from BiP and can translocate to other cellular compartments to interact with and modulate "client" proteins.[4][10]

G cluster_er Endoplasmic Reticulum (MAM) cluster_effects Downstream Effects s1r_bip σ1R-BiP Complex (Inactive State) s1r_active Active σ1R s1r_bip->s1r_active Dissociation agonist Agonist Ligand (e.g., (+)-Pentazocine) agonist->s1r_bip Binding ion_channel Modulation of Ion Channels (e.g., K+, Ca2+, NMDA) s1r_active->ion_channel ca_signal Regulation of Ca2+ Signaling (via IP3R) s1r_active->ca_signal nrf2 Activation of Nrf2 Pathway (Antioxidant Response) s1r_active->nrf2 neuro Neuroprotection & Synaptic Plasticity ion_channel->neuro ca_signal->neuro nrf2->neuro

Caption: Simplified σ1 receptor activation and signaling cascade.

This chaperone activity allows σ1R to influence a wide array of cellular processes, including neuronal excitability, synaptic plasticity, and antioxidant responses, which collectively contribute to its neuroprotective effects.[10][21][23]

Future Directions and Therapeutic Potential

Should (1-Benzylpiperidin-3-yl)methanamine prove to be a potent and selective ligand, several avenues for further research would be warranted:

  • Functional Assays: Determining whether the compound acts as an agonist or an antagonist is the next critical step.

    • For σ1R , this could involve FRET-based biosensor assays that detect conformational changes upon ligand binding or electrophysiological studies measuring the modulation of ion channels.[24]

    • For σ2R , functional activity can be assessed using cell viability and caspase-3 activation assays in tumor cell lines, where agonists are often cytotoxic.[25]

  • In Vivo Models: A promising compound would then be advanced into animal models relevant to its selectivity profile. A selective σ1R agonist could be tested in models of neurodegenerative disease or neuropathic pain, while a selective σ2R ligand could be evaluated in oncology models.[3][12]

The identification of (1-Benzylpiperidin-3-yl)methanamine as a novel sigma receptor ligand would contribute a valuable new chemical tool for probing the complex biology of these receptors and could serve as a lead compound for the development of next-generation therapeutics.

References
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. Available at: [Link]

  • Dal Piaz, V., & Pavan, V. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]

  • Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • Pernice, M. F., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Available at: [Link]

  • McCracken, K. A., et al. (1998). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. PubMed. Available at: [Link]

  • Nguyen, L., et al. (2015). Role of sigma-1 receptors in neurodegenerative diseases. PubMed. Available at: [Link]

  • Siracusa, C., et al. (2023). Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. PubMed Central. Available at: [Link]

  • Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. Available at: [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). Structural Perspectives on Sigma-1 Receptor Function. PubMed. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. Available at: [Link]

  • Nguyen, L., et al. (2014). Role Of Sigma-1 Receptors In Neurodegenerative Diseases. The Research Repository @ WVU. Available at: [Link]

  • Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. Available at: [Link]

  • Gonzalez-Alvear, G. M., & Werling, L. L. (1990). Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland. PubMed. Available at: [Link]

  • Yang, S., et al. (2022). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. Available at: [Link]

  • Adebiyi, A., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Chavez, C. A. G., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]

  • Wang, J., et al. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. PMC. Available at: [Link]

  • Agoston, G. E., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC. Available at: [Link]

  • Meert, T. F., & de Haes, P. (1991). Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. PubMed. Available at: [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Maurice, T., & Su, T. P. (2009). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. PMC. Available at: [Link]

  • As-Sultany, M. H., et al. (2023). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Molecular Weight Confirmation of (1-Benzylpiperidin-3-yl)methanamine using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Benzylpiperidin-3-yl)methanamine is a primary amine containing a benzyl group and a piperidine scaffold. As a functionalized piperidine, it represents a class of compounds with significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. Accurate confirmation of the molecular weight and elemental composition of such compounds is a critical step in the synthesis and characterization workflow, ensuring the identity and purity of the target molecule.

Mass spectrometry is an indispensable analytical technique for the unambiguous determination of molecular weights.[1] This application note provides a detailed protocol for the molecular weight confirmation of (1-Benzylpiperidin-3-yl)methanamine using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). We will explore the use of Electrospray Ionization (ESI) as a soft ionization technique suitable for this analyte and discuss the application of Time-of-Flight (TOF) and Orbitrap mass analyzers for achieving high mass accuracy.[2][3] The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the confident characterization of this and structurally related small molecules.

Based on its chemical structure, the molecular formula of (1-Benzylpiperidin-3-yl)methanamine is C₁₃H₂₀N₂. The theoretical monoisotopic exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements.[4]

  • Carbon (¹²C): 13 * 12.000000 = 156.000000

  • Hydrogen (¹H): 20 * 1.007825 = 20.156500

  • Nitrogen (¹⁴N): 2 * 14.003074 = 28.006148

Calculated Monoisotopic Exact Mass: 204.1626 Da

Experimental Workflow Overview

The overall workflow for the molecular weight confirmation of (1-Benzylpiperidin-3-yl)methanamine involves sample preparation, LC-MS analysis, and data interpretation. A schematic of this process is presented below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Methanol/Water dilute Dilute to 1-10 µg/mL dissolve->dilute filter Filter with 0.22 µm Syringe Filter dilute->filter lc Liquid Chromatography (C18 Column) filter->lc esi Electrospray Ionization (ESI) (Positive Ion Mode) lc->esi ms HR Mass Spectrometry (TOF or Orbitrap) esi->ms extract Extract Ion Chromatogram for [M+H]+ ms->extract identify Identify Molecular Ion Peak (m/z ~205.1704) extract->identify confirm Confirm Mass Accuracy (< 5 ppm error) identify->confirm

Figure 1: Experimental workflow for the mass spectrometry analysis of (1-Benzylpiperidin-3-yl)methanamine.

Materials and Reagents

  • (1-Benzylpiperidin-3-yl)methanamine (synthesis intermediate or reference standard)

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Mass spectrometry calibration standards appropriate for the m/z range of 150-250, such as a mixture of well-characterized small molecules or commercially available tuning solutions.[5]

  • 0.22 µm syringe filters (e.g., PVDF or PTFE)

Detailed Protocols

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte that is compatible with the LC-MS system.[6]

  • Stock Solution Preparation: Accurately weigh a small amount of (1-Benzylpiperidin-3-yl)methanamine and dissolve it in a 1:1 (v/v) mixture of methanol and water to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the same solvent mixture to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[7]

Mass Spectrometry Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation used. The use of a high-resolution mass spectrometer, such as a TOF or Orbitrap, is crucial for accurate mass measurement.[2][3]

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary and tertiary amine functionalities are readily protonated in the positive ion mode.[8]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 100 - 150 °CA lower temperature is generally preferred for thermally labile compounds, although this analyte is expected to be relatively stable.
Drying Gas Flow 5 - 12 L/minFacilitates desolvation of the ESI droplets.
Drying Gas Temp. 250 - 350 °CAids in solvent evaporation and ion formation.
Nebulizer Pressure 30 - 50 psiAssists in the formation of a fine aerosol.
Mass Analyzer TOF or OrbitrapProvides high resolution and mass accuracy for confident molecular formula confirmation.[2][3]
Mass Range m/z 50 - 500A broad range to capture the analyte and potential fragments or impurities.
Data Acquisition Full Scan ModeTo obtain a complete mass spectrum of the sample.
Table 1: Recommended Mass Spectrometry Parameters for (1-Benzylpiperidin-3-yl)methanamine Analysis.
Instrument Calibration

Regular calibration of the mass spectrometer is essential to ensure high mass accuracy.[9]

  • Calibration Solution: Prepare or use a commercially available calibration solution containing compounds with known m/z values that bracket the expected m/z of the analyte (~205.17).

  • Calibration Procedure: Infuse the calibration solution into the mass spectrometer and perform a mass calibration according to the instrument manufacturer's instructions. The calibration should achieve a mass accuracy of < 5 ppm.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the protonated molecular ion of (1-Benzylpiperidin-3-yl)methanamine and confirm its measured mass matches the theoretical exact mass.[10]

data_analysis cluster_workflow Data Interpretation Workflow a Acquire Full Scan Mass Spectrum b Identify Protonated Molecular Ion [M+H]+ a->b c Compare Measured m/z to Theoretical m/z b->c f Analyze Fragmentation Pattern (Optional) b->f d Calculate Mass Error (in ppm) c->d e Evaluate Isotopic Pattern c->e g Confirm Molecular Formula d->g e->g

Figure 2: Workflow for the interpretation of mass spectrometry data.

  • Molecular Ion Identification: In the positive ESI mode, (1-Benzylpiperidin-3-yl)methanamine is expected to be observed as its protonated molecular ion, [M+H]⁺. The theoretical m/z for this ion is 205.1704 (204.1626 + 1.0078). Search the acquired mass spectrum for a peak corresponding to this m/z value.

  • Mass Accuracy Calculation: The mass error, expressed in parts per million (ppm), is a critical indicator of the accuracy of the measurement. It is calculated using the following formula:

    Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] x 10⁶

    A mass error of less than 5 ppm is generally considered acceptable for confident molecular formula confirmation with high-resolution mass spectrometers.[11]

  • Isotopic Pattern: Examine the isotopic pattern of the molecular ion peak. For C₁₃H₂₀N₂, the M+1 peak, primarily due to the natural abundance of ¹³C, should have a relative intensity of approximately 14.3% of the monoisotopic (M) peak. This can be a useful confirmation of the elemental composition.

  • Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation may occur. Common fragmentation pathways for benzylamines include the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the piperidine ring.[3][12] The presence of characteristic fragment ions can provide additional structural confirmation.

Theoretical Value Expected Observation
Molecular Formula C₁₃H₂₀N₂
Monoisotopic Exact Mass 204.1626 Da
Protonated Ion [M+H]⁺ m/z 205.1704
Mass Accuracy < 5 ppm
M+1 Isotope Abundance ~14.3%
Table 2: Summary of Expected Mass Spectrometry Results for (1-Benzylpiperidin-3-yl)methanamine.

Troubleshooting

Common issues in the mass spectrometry analysis of amines include poor signal intensity, high background noise, and unexpected fragmentation.[2][13]

  • Poor Signal Intensity: Ensure proper sample concentration and check the ionization source parameters. The pH of the solvent can also influence ionization efficiency; addition of a small amount of formic acid (0.1%) can enhance protonation.

  • High Background Noise: Use high-purity solvents and reagents. Ensure the LC-MS system is clean and free from contaminants.

  • Unexpected Fragmentation: If excessive fragmentation is observed, reduce the source temperature or cone voltage to minimize in-source fragmentation.

Conclusion

This application note provides a comprehensive and detailed protocol for the molecular weight confirmation of (1-Benzylpiperidin-3-yl)methanamine using high-resolution mass spectrometry. By following the described procedures for sample preparation, instrument setup, and data analysis, researchers can confidently verify the molecular formula and, by extension, the successful synthesis of this and other related small molecules. The use of high-resolution mass analyzers like TOF or Orbitrap, coupled with appropriate ionization techniques, is paramount for achieving the mass accuracy required in modern chemical research and drug development.

References

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Chan, C. C., Lam, H., Lee, Y. C., & Zhang, X. M. (Eds.). (2004).
  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Koch, A., Dittmar, T., & Witt, M. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(5), 1758–1763. [Link]

  • Meringer, M., Reinker, S., Zhang, J., & Muller, A. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65(1), 259-290.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(10), 1333-1349. [Link]

  • PubChem. (n.d.). 1-Benzyl-N,4-dimethylpiperidin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-benzylpiperidin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard calibration graph of malachite green in the range of 15.0 – 250 ng ml–1. Retrieved from [Link]

  • SpheriCal. (n.d.). MS Calibration Standards. Retrieved from [Link]

  • University of Missouri. (n.d.). Calculating Exact Masses. Retrieved from [Link]

  • Venter, A., & Botha, J. R. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1514–1522. [Link]

Sources

Application Note & Protocol: Evaluating the Neuroprotective Potential of (1-Benzylpiperidin-3-yl)methanamine Using a Cell-Based Assay Platform

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for assessing the neuroprotective capabilities of (1-Benzylpiperidin-3-yl)methanamine, a novel piperidine derivative. We present a multi-faceted cell-based assay approach designed to model key aspects of neuronal damage observed in neurodegenerative diseases, namely oxidative stress and excitotoxicity. Detailed, step-by-step protocols are provided for utilizing the human neuroblastoma cell line, SH-SY5Y, as a robust in vitro model. The described workflow enables the quantification of cell viability, cytotoxicity, and apoptotic activity, thereby offering a thorough evaluation of the compound's potential as a neuroprotective agent. This guide is intended to provide researchers with the necessary tools to independently validate and expand upon these findings.

Introduction: The Rationale for Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] Key pathological mechanisms contributing to this neuronal demise include oxidative stress, excitotoxicity, and subsequent apoptosis.[2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, leading to cellular damage.[2] Excitotoxicity, on the other hand, is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate.[3][4]

The piperidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including neuroprotective effects.[5][6][7] (1-Benzylpiperidin-3-yl)methanamine, the subject of this application note, is a novel compound whose neuroprotective potential has yet to be fully elucidated. This guide provides a systematic approach to characterizing its effects in established in vitro models of neuronal injury.

The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neurodegenerative disease research.[8][9] These cells can be differentiated to exhibit a more mature neuronal phenotype, expressing markers of dopaminergic neurons, making them particularly relevant for studying neuroprotective agents.[9]

Experimental Design & Workflow

The overall experimental workflow is designed to first determine a non-toxic working concentration of (1-Benzylpiperidin-3-yl)methanamine, followed by an assessment of its ability to protect SH-SY5Y cells from chemically induced oxidative stress and excitotoxicity.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Neuroprotection Assays A SH-SY5Y Cell Culture B Treatment with varying concentrations of (1-Benzylpiperidin-3-yl)methanamine A->B C MTT Assay for Cell Viability B->C D Determine Maximum Non-Toxic Concentration C->D E Pre-treatment with non-toxic concentrations of (1-Benzylpiperidin-3-yl)methanamine F Induction of Neurotoxicity E->F G Oxidative Stress (H2O2) F->G H Excitotoxicity (Glutamate) F->H I Assessment of Neuroprotection G->I H->I J MTT Assay (Viability) I->J K LDH Assay (Cytotoxicity) I->K L Caspase-3 Assay (Apoptosis) I->L

Figure 1: A high-level overview of the experimental workflow.

Materials & Reagents

ReagentSupplierCatalog No.
SH-SY5Y Human Neuroblastoma CellsATCCCRL-2266
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
(1-Benzylpiperidin-3-yl)methanamineCustom Synthesis/Sigma-AldrichN/A
Hydrogen Peroxide (H₂O₂)Sigma-AldrichH1009
L-Glutamic acid monosodium salt monohydrateSigma-AldrichG1626
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
LDH Cytotoxicity Assay KitThermo Fisher88953
Caspase-3 Colorimetric Assay KitAbcamab39401
BCA Protein Assay KitThermo Fisher23225
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Phosphate-Buffered Saline (PBS)Gibco10010023

Detailed Experimental Protocols

SH-SY5Y Cell Culture
  • Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable data. The SH-SY5Y cell line provides an unlimited supply of cells of human origin with similar biochemical characteristics to human dopaminergic neurons.[9]

  • Protocol:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells every 3-4 days or when they reach 80-90% confluency.

    • For experiments, seed cells in 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.

Cytotoxicity Assessment of (1-Benzylpiperidin-3-yl)methanamine
  • Rationale: It is crucial to determine the concentration range at which the test compound itself is not toxic to the cells. This ensures that any observed protective effects are not confounded by the compound's own cytotoxicity.

  • Protocol:

    • Prepare a stock solution of (1-Benzylpiperidin-3-yl)methanamine in DMSO.

    • Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay (see section 4.5.1).

Induction of Oxidative Stress
  • Rationale: Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress in cell culture models.[10][11][12] It readily crosses cell membranes and generates ROS, leading to cellular damage.

  • Protocol:

    • Prepare a fresh solution of H₂O₂ in serum-free DMEM.

    • After pre-treating the cells with (1-Benzylpiperidin-3-yl)methanamine (see section 4.4), remove the medium and add the H₂O₂ solution (e.g., 100-500 µM, concentration to be optimized for approximately 50% cell death).

    • Incubate for 4-6 hours.

Induction of Excitotoxicity
  • Rationale: Glutamate is the primary excitatory neurotransmitter in the central nervous system.[13] Excessive glutamate receptor activation leads to an influx of Ca²⁺ ions, triggering downstream pathways that result in neuronal cell death.[14]

  • Protocol:

    • Prepare a fresh solution of L-glutamate in serum-free DMEM.

    • After pre-treating the cells with (1-Benzylpiperidin-3-yl)methanamine, remove the medium and add the glutamate solution (e.g., 10-50 mM, concentration to be optimized for approximately 50% cell death).

    • Incubate for 24 hours.[4]

Neuroprotection Assessment Assays
  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] Viable cells with active metabolism convert MTT into a purple formazan product.[17]

  • Protocol:

    • After the neurotoxin incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[18]

    • Incubate for 4 hours at 37°C.[15][18]

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[18]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Rationale: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Measuring LDH activity in the medium is a common method for quantifying cytotoxicity.

  • Protocol:

    • After the neurotoxin incubation period, carefully collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Briefly, the supernatant is incubated with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

    • The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD⁺ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

    • Read the absorbance at the recommended wavelength (typically 490 nm).

  • Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway.[19] Its activation is a hallmark of apoptosis. The assay utilizes a specific substrate that is cleaved by active caspase-3 to produce a detectable colorimetric or fluorometric signal.[19][20]

  • Protocol:

    • After the neurotoxin incubation period, lyse the cells according to the kit manufacturer's protocol.

    • Determine the protein concentration of the cell lysates using the BCA assay (see section 4.6).

    • Incubate equal amounts of protein from each sample with the caspase-3 substrate (e.g., DEVD-pNA).[19]

    • Measure the absorbance at 405 nm.[21]

BCA Protein Assay
  • Rationale: The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[22] This is necessary for normalizing the caspase-3 activity to the amount of protein in each sample.

  • Protocol:

    • Prepare a series of bovine serum albumin (BSA) standards.

    • Add the BCA working reagent to the standards and unknown samples in a 96-well plate.[22][23][24]

    • Incubate at 37°C for 30 minutes.[22][23][24]

    • Measure the absorbance at 562 nm.[22][23][24]

    • Calculate the protein concentration of the samples based on the standard curve.

Data Analysis and Interpretation

Hypothetical Data

Table 1: Cytotoxicity of (1-Benzylpiperidin-3-yl)methanamine on SH-SY5Y Cells

Concentration (µM)Cell Viability (% of Control)
0 (Control)100 ± 5.2
0.198.7 ± 4.8
199.1 ± 5.5
1097.3 ± 6.1
2595.8 ± 5.9
5088.2 ± 7.3
10065.4 ± 8.1

Table 2: Neuroprotective Effect of (1-Benzylpiperidin-3-yl)methanamine against H₂O₂-Induced Oxidative Stress

TreatmentCell Viability (% of Control)LDH Release (% of Max)Relative Caspase-3 Activity
Control100 ± 6.15.2 ± 1.11.0 ± 0.1
H₂O₂ (300 µM)48.3 ± 5.585.7 ± 7.83.8 ± 0.4
H₂O₂ + Compound (1 µM)62.1 ± 6.365.4 ± 6.92.9 ± 0.3
H₂O₂ + Compound (10 µM)78.5 ± 7.142.1 ± 5.51.8 ± 0.2
H₂O₂ + Compound (25 µM)85.2 ± 6.828.9 ± 4.71.3 ± 0.1

Table 3: Neuroprotective Effect of (1-Benzylpiperidin-3-yl)methanamine against Glutamate-Induced Excitotoxicity

TreatmentCell Viability (% of Control)LDH Release (% of Max)Relative Caspase-3 Activity
Control100 ± 5.84.9 ± 0.91.0 ± 0.1
Glutamate (20 mM)52.1 ± 6.281.3 ± 8.13.5 ± 0.3
Glutamate + Compound (1 µM)65.8 ± 5.961.7 ± 7.22.7 ± 0.2
Glutamate + Compound (10 µM)81.3 ± 6.738.5 ± 6.11.6 ± 0.2
Glutamate + Compound (25 µM)88.9 ± 7.025.4 ± 5.31.2 ± 0.1
Interpretation

The hypothetical data suggests that (1-Benzylpiperidin-3-yl)methanamine is non-toxic to SH-SY5Y cells at concentrations up to 25 µM. Furthermore, pre-treatment with the compound at 10 µM and 25 µM shows a dose-dependent protective effect against both H₂O₂-induced oxidative stress and glutamate-induced excitotoxicity. This is evidenced by an increase in cell viability (MTT assay), a decrease in membrane damage (LDH assay), and a reduction in apoptosis (caspase-3 activity assay).

Signaling Pathways & Mechanistic Insights

The observed neuroprotective effects of (1-Benzylpiperidin-3-yl)methanamine could be mediated through various signaling pathways. The compound may act as a direct antioxidant, scavenging ROS, or it could upregulate endogenous antioxidant enzymes. In the context of excitotoxicity, it might modulate glutamate receptor activity or interfere with downstream calcium-dependent cell death pathways.

G cluster_0 Neurotoxic Insults cluster_1 Cellular Stress Response cluster_2 Potential Intervention Points for (1-Benzylpiperidin-3-yl)methanamine cluster_3 Downstream Effects cluster_4 Cellular Outcome A Oxidative Stress (e.g., H2O2) C Increased ROS A->C B Excitotoxicity (e.g., Glutamate) D Ca2+ Influx B->D H Mitochondrial Dysfunction C->H D->H E ROS Scavenging / Antioxidant Enzyme Upregulation E->C K Neuroprotection E->K F Modulation of Glutamate Receptors F->B F->K G Inhibition of Ca2+ Dependent Signaling G->D G->K I Caspase Activation H->I J Neuronal Cell Death I->J K->J

Figure 2: Potential mechanisms of neuroprotection.

Conclusion & Future Directions

The protocols outlined in this application note provide a robust framework for the initial evaluation of the neuroprotective properties of (1-Benzylpiperidin-3-yl)methanamine. The multi-assay approach allows for a comprehensive assessment of the compound's ability to mitigate neuronal cell death induced by oxidative stress and excitotoxicity. Positive results from these in vitro studies would warrant further investigation into the specific molecular mechanisms of action and evaluation in more complex models, such as primary neuronal cultures or in vivo models of neurodegeneration.

References

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Wikipedia. (2024, January 23). Methenamine. Retrieved from [Link]

  • PubMed. (1995). Cell culture models for oxidative stress: superoxide and hydrogen peroxide versus normobaric hyperoxia. Retrieved from [Link]

  • PubMed Central. (2023). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Retrieved from [Link]

  • PubMed Central. (2020). Cell death assays for neurodegenerative disease drug discovery. Retrieved from [Link]

  • PubMed. (2012). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Retrieved from [Link]

  • PubMed Central. (2017). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Retrieved from [Link]

  • MDPI. (2021). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. Retrieved from [Link]

  • ACS Publications. (2012). Hydrogen Peroxide Induced Oxidative Stress Damage and Antioxidant Enzyme Response in Caco-2 Human Colon Cells. Retrieved from [Link]

  • Broad Institute. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Thieme. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Retrieved from [Link]

  • Bio-protocol. (2012). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]

  • MDPI. (2019). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • PubMed Central. (2022). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Retrieved from [Link]

  • Frontiers. (2023). Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells. Retrieved from [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]

  • ResearchGate. (2021). H2O2-induced oxidative damage cell model and effect of catalpol on viability of cell model with oxidative damage. Retrieved from [Link]

  • MedNexus. (2010). SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. Retrieved from [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]

  • MDPI. (2022). Effects of Hydrogen Peroxide-Induced Oxidative Stress on Intestinal Morphology, Redox Status, and Related Molecules in Squabs. Retrieved from [Link]

  • Physiological Genomics. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Retrieved from [Link]

  • PubMed Central. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]

  • PubMed Central. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Retrieved from [Link]

  • Neurochemistry International. (2022). Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. Retrieved from [Link]

  • Frontiers. (2014). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-benzylpiperidin-3-amine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). CNS Cell based Assay Services. Retrieved from [Link]

Sources

Application Note: Molecular Docking Simulation of (1-Benzylpiperidin-3-yl)methanamine with Human Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking simulation of (1-Benzylpiperidin-3-yl)methanamine with human Monoamine Oxidase B (MAO-B) using industry-standard computational tools. The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, often associated with neurological targets.[1][2] MAO-B is a well-validated enzyme target implicated in the progression of neurodegenerative disorders like Parkinson's disease, primarily through its role in dopamine metabolism.[3][4] By inhibiting MAO-B, dopamine levels in the brain can be increased, offering symptomatic relief.[3] This document details the scientific rationale, preparation of the target protein and ligand, execution of the docking simulation using AutoDock Vina, and the critical analysis of the resulting data. A key feature of this protocol is the inclusion of a self-validation step to ensure the trustworthiness of the computational model.

Scientific Background

The Ligand: (1-Benzylpiperidin-3-yl)methanamine

(1-Benzylpiperidin-3-yl)methanamine is a derivative of the benzylpiperidine chemical scaffold. Such structures are of significant interest in drug discovery due to their presence in numerous centrally active agents, including cholinesterase inhibitors and σ-receptor modulators.[5][6] The key structural features—a basic piperidine nitrogen, a flexible benzyl group for potential hydrophobic interactions, and a primary amine (methanamine) for hydrogen bonding—make it a plausible candidate for interacting with enzyme active sites.

The Target: Human Monoamine Oxidase B (MAO-B)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine.[4] The B-isoform, MAO-B, is particularly relevant in the central nervous system for its role in breaking down dopamine.[3] Inhibiting MAO-B prevents this breakdown, thereby increasing the available pool of dopamine. This mechanism is the basis for several approved drugs for Parkinson's disease, including selegiline and rasagiline.[7] The active site of MAO-B is a well-defined hydrophobic cavity containing a covalently bound flavin adenine dinucleotide (FAD) cofactor, which is crucial for its catalytic activity.[8]

The Technique: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor or target protein).[9] The primary goals are to predict the binding mode (the "pose") and to estimate the strength of the interaction, typically reported as a binding affinity or score.[10] This process involves two main steps: sampling different conformations of the ligand within the active site and then scoring these conformations using a scoring function.[11] A lower binding affinity score (a more negative value) generally indicates a more stable and favorable interaction.[12]

Materials and Software

This protocol relies on widely accessible and validated software. Ensure all software is correctly installed before beginning.

Software/ResourceVersion (Recommended)PurposeSource
RCSB Protein Data Bank N/ADatabase for obtaining the 3D crystal structure of the target protein.[Link]
PubChem N/ADatabase for obtaining the 3D structure of the ligand.[Link]
AutoDock Tools (ADT) 1.5.7Preparing protein (receptor) and ligand files (PDBQT format).[Link]
AutoDock Vina 1.2.3 or laterThe core docking program for performing the simulation.[Link]
Open Babel 3.1.1 or laterA chemical toolbox for converting file formats (e.g., SDF to PDB).[Link]
PyMOL or ChimeraX LatestMolecular visualization tool for analysis and creating publication-quality images.[Link] or

Experimental Workflow Diagram

The overall process can be visualized as a sequential workflow, from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Fetch Protein Structure (RCSB PDB) CleanP Prepare Protein (Remove water, add hydrogens) PDB->CleanP LigandDB Fetch Ligand Structure (PubChem) CleanL Prepare Ligand (Add hydrogens, set torsions) LigandDB->CleanL Grid Define Grid Box (Active Site Definition) CleanP->Grid CleanL->Grid RunVina Execute Docking (AutoDock Vina) Grid->RunVina Results Analyze Binding Poses & Affinities RunVina->Results Visualize Visualize Interactions (PyMOL / ChimeraX) Results->Visualize Validation Protocol Validation (Re-docking & RMSD) Results->Validation

Caption: High-level workflow for the molecular docking protocol.

Detailed Step-by-Step Protocol

Phase 1: Target Protein Preparation (Human MAO-B)

The quality of the initial protein structure is paramount for a meaningful docking result. We will use the crystal structure of human MAO-B in complex with the inhibitor safinamide (PDB ID: 2V5Z), which provides a reference ligand for validation.[13]

  • Download the Structure: Navigate to the RCSB PDB and download the structure file for PDB ID 2V5Z in PDB format.[13]

  • Clean the PDB File:

    • Rationale: The raw PDB file contains non-essential molecules (water, co-solvents) and may have multiple protein chains or alternate conformations that can interfere with the docking process.[14]

    • Action: Open the 2V5Z.pdb file in a text editor or a molecular visualizer like PyMOL. Remove all HETATM records corresponding to water molecules (residue name HOH). For this structure, also remove the co-crystallized ligand safinamide (HETATM records for residue SFM) and save this as maob_protein_only.pdb. We will use the SFM ligand later for validation. The FAD cofactor is essential and must be retained.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Rationale: ADT is used to prepare the protein for AutoDock Vina by adding polar hydrogens, merging non-polar hydrogens, and assigning partial charges, saving it in the required PDBQT file format.[9][15]

    • Action: a. Launch ADT. b. Go to File > Read Molecule and open maob_protein_only.pdb. c. Go to Edit > Hydrogens > Add. Select Polar only and click OK.[16] d. Go to Edit > Charges > Add Kollman Charges. e. Go to Grid > Macromolecule > Choose. Select 2V5Z and click OK. f. Save the prepared file by going to Grid > Macromolecule > Write and name it maob_protein.pdbqt.

Phase 2: Ligand Preparation

The ligand must be converted to a 3D structure with correct protonation states and defined rotatable bonds.

  • Obtain Ligand Structure: Search for "(1-Benzylpiperidin-3-yl)methanamine" on PubChem. Download the 3D conformer in SDF format.

  • Convert File Format: Use Open Babel to convert the SDF file to a PDB file (ligand.pdb).

  • Prepare Ligand in AutoDock Tools (ADT):

    • Rationale: Similar to the protein, the ligand needs to be in the PDBQT format. This step defines the rotatable bonds, which allows for ligand flexibility during the docking simulation.[15]

    • Action: a. In ADT, go to Ligand > Input > Open and select ligand.pdb. b. Go to Ligand > Torsion Tree > Detect Root. c. Go to Ligand > Output > Save as PDBQT and name it ligand.pdbqt.

Phase 3: Docking Simulation with AutoDock Vina

This phase involves defining the search space (the "grid box") and running the simulation.

  • Define the Grid Box:

    • Rationale: The grid box defines the three-dimensional space in the protein's active site where Vina will attempt to place the ligand.[17][18] To ensure an unbiased search centered on the known binding site, we will define the box around the position of the original co-crystallized ligand (safinamide).

    • Action: a. In ADT, ensure the maob_protein.pdbqt is loaded. b. Go to Grid > Grid Box.... c. To center the box, you can either manually input the coordinates of the known inhibitor or load the inhibitor's PDB file and center on it. For PDB 2V5Z, the active site is well-established. Use the following parameters which encompass the binding cavity:

      • Center: X: 24.5, Y: 13.0, Z: 55.5
      • Dimensions (Angstroms): X: 25, Y: 25, Z: 25 d. These coordinates define a cube large enough to contain the active site and allow for significant ligand movement.
  • Create the Vina Configuration File:

    • Rationale: Vina requires a simple text file that specifies the input files and simulation parameters.

    • Action: Create a text file named conf.txt with the following content:

    • Parameter Causality:

      • exhaustiveness: Controls the computational effort of the search. A higher value (default is 8) increases the probability of finding the true minimum energy pose but takes longer.[19] A value of 16 is a good balance for thoroughness.

      • num_modes: The number of binding poses to generate. 10 is sufficient to explore the most likely binding orientations.

  • Run AutoDock Vina:

    • Action: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    This will start the docking simulation. Upon completion, you will have two new files: docking_results.pdbqt (containing the coordinates of the docked poses) and docking_log.txt (containing the binding affinity scores).

Phase 4: Protocol Validation (Self-Validating System)

To trust our results, we must first validate that our docking protocol can reproduce experimental findings.

  • Prepare the Co-crystallized Ligand: Using the same procedure as in Phase 2, prepare the safinamide ligand (SFM from 2V5Z.pdb) and save it as safinamide_ligand.pdbqt.

  • Re-dock the Co-crystallized Ligand: Run AutoDock Vina using the same conf.txt file, but change the ligand entry to safinamide_ligand.pdbqt.

  • Calculate RMSD (Root Mean Square Deviation):

    • Rationale: RMSD measures the average distance between the atoms of the docked ligand pose and the experimentally determined crystal structure pose. A value below 2.0 Å is generally considered a successful prediction, indicating the protocol is reliable.[20][21]

    • Action: a. Open PyMOL. b. Load the original crystal structure: load 2V5Z.pdb, crystal_complex. c. Load your re-docked result for safinamide: load safinamide_docked_results.pdbqt, redocked_pose1. d. Isolate the safinamide from the crystal structure: extract native_ligand, crystal_complex and resn SFM. e. Align the docked pose to the native ligand: align redocked_pose1, native_ligand. f. The output in the PyMOL console will give you the RMSD value. If it is < 2.0 Å, the protocol is validated.

Results and Interpretation

Analyzing the Output Files

The docking_log.txt file contains a table of binding affinities for the generated poses.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-8.12.1152.987
............
(Note: This is example data. Your results will vary.)
  • Binding Affinity: This value, in kcal/mol, is the scoring function's estimate of the binding free energy.[12] More negative values suggest stronger, more favorable binding.[11] The top-ranked pose (Mode 1) is the one with the lowest binding affinity.

  • RMSD l.b./u.b.: These are RMSD values calculated between the poses, giving an idea of the conformational clustering of the results.

Visualizing Interactions

Understanding how the ligand binds is as important as knowing how well it binds.

  • Load Structures in PyMOL: Open maob_protein.pdbqt and docking_results.pdbqt.

  • Display Interactions: Use the visualization tools in PyMOL to identify key interactions between your ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often involving aromatic rings (like the ligand's benzyl group) and nonpolar residues in the protein.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • Compare with Known Inhibitors: Compare the binding pose of (1-Benzylpiperidin-3-yl)methanamine with that of known MAO-B inhibitors like safinamide. Does it occupy the same cavities? Does it interact with the same key residues (e.g., Tyr398, Tyr435, and the FAD cofactor)? This comparative analysis provides crucial context for your findings.

Conclusion

This application note provides a robust and validated protocol for performing molecular docking of (1-Benzylpiperidin-3-yl)methanamine against human MAO-B. By following these steps, researchers can generate credible hypotheses about the binding mode and affinity of this ligand, paving the way for further in vitro testing or lead optimization studies. The emphasis on protocol validation via re-docking and RMSD calculation ensures a higher degree of confidence in the predictive power of the simulation.

References

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . (2020). YouTube. Available at: [Link]

  • Session 4: Introduction to in silico docking . Bioinformatics and Research Computing, Whitehead Institute. Available at: [Link]

  • Protein-ligand docking . (2019). Galaxy Training!. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina . (2024). YouTube. Available at: [Link]

  • SwissDock - A web server for protein-small molecule docking . Swiss Institute of Bioinformatics. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . (2025). ChemCopilot. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase . National Institutes of Health. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation . Read the Docs. Available at: [Link]

  • MAO-B Inhibitors . Parkinson's Foundation. Available at: [Link]

  • da Silva, A. F. M., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease . Journal of Cellular Biochemistry. Available at: [Link]

  • How to interprete and analyze molecular docking results? . (2024). ResearchGate. Available at: [Link]

  • Binda, C., et al. (2007). Structure of human MAO B in complex with the selective inhibitor safinamide . RCSB PDB. Available at: [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease . PubMed Central. Available at: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective . (2020). YouTube. Available at: [Link]

  • Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone . (2012). RCSB PDB. Available at: [Link]

  • AutoDock Vina Manual . The Scripps Research Institute. Available at: [Link]

  • MAO-B inhibitors (rasagiline, selegiline, safinamide) . (2025). Parkinson's UK. Available at: [Link]

  • Lessons from Docking Validation . Michigan State University. Available at: [https://www.canr.msu.edu/ людмила_путин/uploads/files/docking-validation.pdf]([Link] людмила_путин/uploads/files/docking-validation.pdf)

  • Jo, S., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future . PubMed Central. Available at: [Link]

  • Molecular Docking Tutorial . University of Palermo. Available at: [Link]

  • Sledz, P. & Caflisch, A. (2018). Binding Affinity via Docking: Fact and Fiction . PubMed Central. Available at: [Link]

  • Protocol for Docking with AutoDock . Indian Institute of Technology Delhi. Available at: [Link]

  • Structure of N-benzylpiperidine derivatives . ResearchGate. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock . ACS Publications. Available at: [Link]

  • Binda, C., et al. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs . Journal of Medicinal Chemistry. Available at: [Link]

  • Benzylpiperidine Derivatives 13(University of Pisa) . Patsnap Synapse. Available at: [Link]

  • Bioinformatics; How to Learn Docking and Molecular Dynamics Simulations From Scratch . Udemy. Available at: [Link]

  • How to interpret the affinity in a protein docking - ligand . Matter Modeling Stack Exchange. Available at: [Link]

  • Monoamine oxidase inhibitor . Wikipedia. Available at: [Link]

  • Finberg, J. P. M. & Rabey, J. M. (2016). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside . PubMed Central. Available at: [Link]

  • Structure of human MAO B in complex with phenyethylhydrazine . (2008). RCSB PDB. Available at: [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial . (2025). YouTube. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors . University of Pisa. Available at: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease . National Institutes of Health. Available at: [Link]

  • AutoDock Vina . The Scripps Research Institute. Available at: [Link]

  • Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies . Taylor & Francis Online. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects . PubMed Central. Available at: [Link]

  • Crystal Structure of human monoamine oxidase B in complex with (E)-3-phenyl-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one . (2020). RCSB PDB. Available at: [Link]

  • Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface . ScienceDirect. Available at: [Link]

Sources

The Versatile Scaffold: (1-Benzylpiperidin-3-yl)methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it an invaluable tool for medicinal chemists. Within this class of heterocycles, (1-Benzylpiperidin-3-yl)methanamine emerges as a particularly intriguing building block. The strategic placement of the aminomethyl group at the 3-position, combined with the N-benzyl moiety, offers a unique spatial arrangement for molecular interactions with biological targets, distinguishing it from its more commonly explored 4-substituted counterpart.

This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of the (1-Benzylpiperidin-3-yl)methanamine scaffold. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity to explore new chemical space and design next-generation therapeutics for a range of diseases, including central nervous system (CNS) disorders, cancer, and inflammatory conditions.[3][4]

Physicochemical Properties and Design Rationale

The (1-Benzylpiperidin-3-yl)methanamine scaffold possesses a unique combination of structural features that are highly advantageous in drug design:

  • Three-Dimensional Diversity: The 3-substituted pattern allows for the projection of substituents into a distinct spatial region compared to the 4-substituted isomer, enabling the probing of different pockets within a target protein.

  • Modulation of Physicochemical Properties: The piperidine ring and the benzyl group contribute to a balance of lipophilicity and hydrophilicity, which can be fine-tuned through derivatization of the primary amine and substitution on the benzyl ring. This modulation is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • Pharmacokinetic Advantages: The piperidine scaffold is generally associated with good metabolic stability and oral bioavailability, enhancing the "drug-likeness" of molecules that incorporate it.[1]

Synthesis of the (1-Benzylpiperidin-3-yl)methanamine Scaffold

The synthesis of (1-Benzylpiperidin-3-yl)methanamine can be approached through several routes, primarily depending on the starting materials and the desired stereochemistry. Two common strategies are direct N-benzylation of a pre-formed 3-(aminomethyl)piperidine and a multi-step synthesis involving the reduction of a nitrile or amide precursor.

Protocol 1: Direct N-Benzylation of 3-(Aminomethyl)piperidine

This is a straightforward approach for preparing the racemic scaffold. A key challenge is the potential for di-benzylation.

Reaction Scheme:

Protocol_1 start 3-(Aminomethyl)piperidine reagents + Benzyl Bromide, K2CO3, Acetonitrile start->reagents product (1-Benzylpiperidin-3-yl)methanamine reagents->product

A general synthetic workflow for the N-benzylation of 3-(aminomethyl)piperidine.

Materials:

  • 3-(Aminomethyl)piperidine

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step-by-Step Methodology:

  • To a solution of 3-(aminomethyl)piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Slowly add a solution of benzyl bromide (1.0-1.1 eq) in anhydrous acetonitrile to the reaction mixture. The slow addition helps to minimize over-alkylation.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (1-Benzylpiperidin-3-yl)methanamine.

Protocol 2: Synthesis via Reduction of a Nitrile Precursor (with Amine Protection)

This route allows for greater control and is amenable to the synthesis of chiral analogs if a chiral starting material is used.

Reaction Scheme:

Protocol_2 start 3-Piperidinecarbonitrile step1 + Boc2O, Et3N, CH2Cl2 start->step1 intermediate1 tert-butyl 3-cyanopiperidine-1-carboxylate step1->intermediate1 step2 + Benzyl Bromide, K2CO3, CH3CN intermediate1->step2 intermediate2 tert-butyl 3-cyano-1-benzylpiperidine-3-carboxylate step2->intermediate2 step3 + 1. TFA, CH2Cl2 2. LiAlH4, THF intermediate2->step3 product (1-Benzylpiperidin-3-yl)methanamine step3->product Protocol_3 start (1-Benzylpiperidin-3-yl)methanamine reagents + R-COCl (or R-COOH, HATU, DIPEA), CH2Cl2 start->reagents product N-((1-Benzylpiperidin-3-yl)methyl)amide reagents->product Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor (1-Benzylpiperidin-3-yl)methanamine Derivative Inhibitor->AChE Inhibition

Sources

Application Note: Quantitative Determination of (1-Benzylpiperidin-3-yl)methanamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of (1-Benzylpiperidin-3-yl)methanamine in human plasma. The protocol outlines a straightforward protein precipitation-based sample preparation procedure, followed by rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. The method has been rigorously validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic, toxicokinetic, or other bioanalytical studies involving (1-Benzylpiperidin-3-yl)methanamine.

Introduction: The Rationale for a Validated Bioanalytical Method

(1-Benzylpiperidin-3-yl)methanamine and its derivatives are emerging as significant scaffolds in medicinal chemistry, with potential applications in various therapeutic areas.[3] To accurately assess the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of such compounds, a sensitive, selective, and validated bioanalytical method is paramount.[4][5] The concentration of a drug and its metabolites in biological matrices provides critical data for regulatory submissions and is fundamental to understanding a drug's efficacy and safety profile.[1][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and throughput.[4][7][8] This application note provides a comprehensive, step-by-step protocol for the quantification of (1-Benzylpiperidin-3-yl)methanamine in human plasma, designed to be readily implemented in a bioanalytical laboratory.

Experimental Workflow Overview

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling while ensuring data integrity.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample IS_Addition Addition of Internal Standard Sample->IS_Addition Precipitation Protein Precipitation with Acetonitrile IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer UPLC UPLC Separation Supernatant_Transfer->UPLC MSMS Tandem MS Detection UPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Reporting Data Reporting Quantification->Reporting

Figure 1: High-level experimental workflow for the quantification of (1-Benzylpiperidin-3-yl)methanamine.

Materials and Reagents

  • (1-Benzylpiperidin-3-yl)methanamine reference standard (>98% purity)

  • (1-Benzylpiperidin-3-yl)methanamine-d7 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant), sourced from at least six different donors for selectivity assessment.[9]

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[10][11] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes in solution.

sample_prep start Start: 50 µL Plasma add_is Add 25 µL Internal Standard (Working Solution) start->add_is vortex1 Vortex Mix (10 sec) add_is->vortex1 add_acn Add 200 µL Acetonitrile vortex1->add_acn vortex2 Vortex Mix (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer dilute Dilute with 100 µL Water transfer->dilute inject Inject 5 µL into LC-MS/MS dilute->inject

Figure 2: Detailed step-by-step sample preparation workflow.

Protocol:

  • Allow all samples and reagents to thaw to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of (1-Benzylpiperidin-3-yl)methanamine-d7 in 50% methanol).

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Add 100 µL of ultrapure water to the supernatant. This step is crucial to reduce the organic content of the injected sample, which improves peak shape in reversed-phase chromatography.

  • Seal the plate or vial and place it in the autosampler for analysis.

LC-MS/MS Method and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used. The use of Ultra-Performance Liquid Chromatography (UPLC) is recommended for its high resolution and throughput.[8]

Liquid Chromatography
ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry
ParameterCondition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions Compound

DP: Declustering Potential; CE: Collision Energy. These values should be optimized for the specific instrument.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed to ensure its suitability for its intended purpose.[1][6] The validation should adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2]

Selectivity and Matrix Effect
  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.[9]

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.

Calibration Curve and Linearity
  • Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. A typical range might be 0.1 to 100 ng/mL.

  • The curve should consist of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.

  • The linearity should be evaluated using a weighted (e.g., 1/x²) linear regression model. The correlation coefficient (r²) should be >0.99.

Accuracy and Precision
  • Accuracy and precision should be determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze the QC samples on at least three different days.[12]

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[12]

Table 1: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 0.1105.38.9103.811.2
Low QC 0.398.76.2101.57.8
Mid QC 10.0102.14.5100.95.1
High QC 80.099.53.898.94.3
Recovery
  • Extraction recovery is determined by comparing the analyte peak area from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels (low, medium, and high).

  • While high recovery is desirable, consistent and reproducible recovery is more critical.

Stability

The stability of (1-Benzylpiperidin-3-yl)methanamine in human plasma must be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles (e.g., three cycles).

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample preparation time.

  • Long-Term Stability: Determine stability in a freezer at the intended storage temperature (e.g., -80°C) over a period that covers the expected sample storage duration.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of (1-Benzylpiperidin-3-yl)methanamine in human plasma. The simple protein precipitation sample preparation and rapid UPLC analysis make it suitable for high-throughput bioanalysis. The comprehensive validation protocol ensures that the method generates reliable data for pharmacokinetic and other drug development studies, in accordance with global regulatory standards.

References

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • MDPI.
  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Waters Corporation. Targeted Metabolomics and Lipidomics.
  • Royal Society of Chemistry. Analytical Methods.
  • International Council for Harmonisation (ICH).
  • European Medicines Agency (EMA).
  • PubMed Central. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.
  • IntechOpen. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • PubMed Central. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • European Medicines Agency (EMA).
  • European Medicines Agency (EMA).
  • ResearchGate.
  • U.S. Food and Drug Administration (FDA).

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in (1-Benzylpiperidin-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of (1-Benzylpiperidin-3-yl)methanamine: Troubleshooting and Side Product Minimization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (1-Benzylpiperidin-3-yl)methanamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. This document addresses common challenges, focusing on the identification and minimization of side products to improve yield, purity, and process reliability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to (1-Benzylpiperidin-3-yl)methanamine, and what are the characteristic side products for each?

A1: The synthesis of (1-Benzylpiperidin-3-yl)methanamine can be approached via several common pathways. Each route has its own set of advantages and potential pitfalls, particularly concerning side product formation. The two most prevalent methods are:

  • Reductive Amination of 1-Benzylpiperidine-3-carbaldehyde: This is a convergent approach where the piperidine ring is already benzylated. The key reaction is the formation of an imine with ammonia, which is then reduced in situ.

    • Primary Side Products:

      • Over-alkylation Products: The newly formed primary amine can react with the starting aldehyde to form a secondary amine, which can be further reduced.

      • Benzyl Alcohol Derivative: If the reducing agent is too aggressive or conditions are not optimized, the starting aldehyde can be reduced to the corresponding alcohol.

      • Hydrobenzamide-type Products: Self-condensation of the aldehyde and ammonia can lead to complex imine structures.[1]

  • N-Alkylation of (Piperidin-3-yl)methanamine: This is a linear approach where the aminomethylpiperidine core is first synthesized or procured, followed by the introduction of the benzyl group.

    • Primary Side Products:

      • Dibenzylation: The primary amine of the starting material can be alkylated twice.

      • Quaternary Ammonium Salt: The tertiary piperidine nitrogen can be over-alkylated by the benzyl halide, especially under forcing conditions, to form a quaternary salt.[2] This is often a significant issue.

      • Unreacted Starting Material: Incomplete reaction due to poor reaction kinetics or deactivation of the starting material.

The choice of route often depends on the availability of starting materials and the scalability required.

cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation Aldehyde 1-Benzylpiperidine-3-carbaldehyde Product_A (1-Benzylpiperidin-3-yl)methanamine Aldehyde->Product_A + NH3, [H] Side_Product_A2 Alcohol Byproduct Aldehyde->Side_Product_A2 Reduction Side_Product_A1 Bis-alkylation Product Product_A->Side_Product_A1 + Aldehyde, [H] Amine (Piperidin-3-yl)methanamine Product_B (1-Benzylpiperidin-3-yl)methanamine Amine->Product_B + Benzyl Halide Side_Product_B2 Dibenzylated Amine Amine->Side_Product_B2 + 2x Benzyl Halide Side_Product_B1 Quaternary Salt Product_B->Side_Product_B1 + Benzyl Halide

Caption: Key synthetic routes and associated side products.

Q2: I am attempting the N-alkylation of (piperidin-3-yl)methanamine and observing significant amounts of a water-soluble byproduct, likely the quaternary ammonium salt. How can this be minimized?

A2: This is a classic problem of over-alkylation. The target product, a tertiary amine, is still nucleophilic and can react with the benzyl halide to form a quaternary ammonium salt. The primary amine can also undergo dialkylation.[3] Minimizing this requires controlling the relative rates of the desired mono-alkylation versus the undesired subsequent alkylations.

Causality: The formation of the quaternary salt is often thermodynamically favorable but kinetically controllable. The key is to maintain a low concentration of the alkylating agent relative to the starting amine.

Troubleshooting & Optimization Protocol:

  • Stoichiometry and Addition: Use a slight excess of the starting amine (1.1 to 1.2 equivalents) relative to the benzyl halide. Crucially, add the benzyl halide slowly to the reaction mixture using a syringe pump over several hours. This ensures the halide is more likely to encounter the more abundant starting material.[2]

  • Choice of Base: The reaction generates H-X (e.g., HBr, HCl), which will protonate the amine starting material, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • Avoid: Strong, nucleophilic bases (e.g., NaOH, KOtBu) which can degrade the halide.

    • Use: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is ideal. It will scavenge the acid without competing in the alkylation. Use 1.5 equivalents to ensure the reaction medium remains basic. An inorganic base like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[2][4]

  • Solvent and Temperature:

    • Solvent: Acetonitrile or DMF are excellent choices as they readily dissolve the amine salts and facilitate the SN2 reaction.

    • Temperature: Run the reaction at room temperature or slightly below (0 °C to RT). Elevated temperatures will accelerate the over-alkylation side reaction.

Comparative Table of N-Alkylation Conditions:

ParameterSuboptimal ConditionOptimized ConditionRationale
Stoichiometry 1:1 or excess halide1.1 eq. Amine : 1.0 eq. HalideReduces probability of product reacting with halide.
Addition Method Bolus (all at once)Slow addition via syringe pumpMaintains low concentration of the alkylating agent.[2]
Base No base or excess amine1.5 eq. DIPEA or K₂CO₃Prevents protonation of starting amine without interfering.
Temperature > 50 °C0 °C to Room TemperatureMinimizes the rate of the undesired second alkylation.
Q3: My reductive amination of 1-benzylpiperidine-3-carbaldehyde is giving a complex product mixture with low yield of the desired primary amine. What are the likely causes and how can I troubleshoot this?

A3: Reductive amination is a powerful transformation, but its success hinges on the delicate balance between imine formation and reduction. A complex mixture suggests that side reactions are outcompeting the desired pathway.[5][6]

Causality: The core issue is often the stability and concentration of the intermediate imine. If the imine does not form efficiently, the aldehyde may be reduced to an alcohol. If the reducing agent is not selective, it may reduce the aldehyde before it can form the imine.

Troubleshooting Workflow:

Start Low Yield in Reductive Amination Check_SM Analyze crude NMR/LCMS: Is starting aldehyde present? Start->Check_SM Check_Byproducts Identify major byproducts: Alcohol? Bis-alkylated amine? Check_SM->Check_Byproducts No Slow_Imine Issue: Slow imine formation or aldehyde reduction. Check_SM->Slow_Imine Yes Check_Byproducts->Slow_Imine Alcohol Over_Alkylation Issue: Product is reacting with starting aldehyde. Check_Byproducts->Over_Alkylation Bis-alkylated Optimize_pH Action: Add dehydrating agent (e.g., MgSO₄) or adjust pH to ~5-6 with AcOH. Slow_Imine->Optimize_pH Change_Reductant Action: Switch to a milder, imine-selective reductant like NaBH(OAc)₃. Slow_Imine->Change_Reductant Optimize_NH3 Action: Increase concentration of ammonia (use 7N NH₃ in MeOH). Over_Alkylation->Optimize_NH3

Caption: Troubleshooting workflow for reductive amination.

Detailed Optimization Protocol:

  • Choice of Reducing Agent: This is the most critical parameter.

    • Sodium Borohydride (NaBH₄): Can reduce both aldehydes and imines. To improve selectivity, the imine should be pre-formed before adding the reductant.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations. It is a milder reducing agent that is significantly more reactive towards protonated imines than ketones or aldehydes, allowing the reaction to be performed in a single step.[6]

    • Catalytic Hydrogenation (H₂/Pd-C): Effective, but can also lead to debenzylation (removal of the N-benzyl group) under harsh conditions.

  • Control of pH and Water: Imine formation is acid-catalyzed and liberates water.

    • Maintain a slightly acidic pH (typically 5-6) by adding a catalytic amount of acetic acid. This protonates the aldehyde carbonyl, activating it for nucleophilic attack by ammonia.

    • The removal of water can drive the equilibrium towards imine formation. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction.

  • Ammonia Source: To favor the desired primary amine, a high concentration of ammonia is necessary to outcompete the product amine from reacting with the aldehyde.

    • Use a saturated solution of ammonia in an alcohol, such as 7N ammonia in methanol. This provides a large excess of the aminating agent.

Optimized Experimental Protocol (One-Pot):

  • To a solution of 1-benzylpiperidine-3-carbaldehyde (1.0 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 7N ammonia in methanol (5-10 equivalents).

  • Add acetic acid (0.1 equivalents) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LCMS, typically 4-12 hours).

  • Quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

Q4: What is the most effective method for purifying (1-Benzylpiperidin-3-yl)methanamine from reaction side products and reagents?

A4: The basic nature of the target compound is the key to its purification. A combination of acid-base extraction and column chromatography is typically most effective.

Step-by-Step Purification Workflow:

  • Initial Workup (Acid-Base Extraction): This is a highly effective first pass to remove non-basic impurities (e.g., benzyl alcohol, unreacted aldehydes) and acidic reagents. a. Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM. b. Extract the organic layer with 1M hydrochloric acid (HCl). The basic amine product and any amine side products will move into the aqueous layer as their hydrochloride salts. c. Discard the organic layer, which contains neutral and acidic impurities. d. Basify the acidic aqueous layer to a pH > 12 by the slow addition of 2M sodium hydroxide (NaOH), ensuring the solution is cooled in an ice bath. e. Extract the now free-based amine back into a fresh portion of organic solvent (DCM or ethyl acetate, 3x). f. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified, albeit potentially mixed, basic components.

  • Flash Column Chromatography: This step is necessary to separate the desired product from basic impurities like over-alkylated side products.

    • Stationary Phase: Silica gel is standard. However, the basicity of amines can cause significant tailing on acidic silica.

    • Mobile Phase Optimization: To mitigate tailing, add a small amount of a basic modifier to the eluent.

      • Recommended System: A gradient of Dichloromethane (DCM) to 95:5 DCM:Methanol, with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the mobile phase. The basic modifier neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.

References

  • Royal Society of Chemistry. Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols.
  • Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science.
  • Silva, T., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

  • CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt. Google Patents.
  • Caterina, F., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. University of Pisa Institutional Repository.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC - PubMed Central. Available at: [Link]

  • Various Authors. (2024). Three main products observed in the reductive amination of benzaldehyde.... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Scribd. Reductive Amination of Benzaldehyde. Available at: [Link]

  • Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the purification of polar amine compounds. As Senior Application Scientists, we understand that these molecules present unique difficulties in chromatography. This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments, providing not just solutions, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My polar amine compound shows significant peak tailing in reversed-phase HPLC.

Q: What causes severe peak tailing for my amine compound on a C18 column, and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like amines on silica-based reversed-phase columns.[1] The primary cause is the interaction between the positively charged (protonated) amine and negatively charged, deprotonated silanol groups on the silica surface.[1][2] This secondary interaction leads to a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2-3), you can ensure that the residual silanol groups on the silica surface are fully protonated.[1] This minimizes the ionic interactions with your protonated amine, leading to a more symmetrical peak shape. Be mindful that standard silica columns may degrade at a pH below 3; consider using columns specifically designed for low pH applications.[1]

  • Use a Highly Deactivated Column: Modern, high-purity silica columns with extensive end-capping are designed to have minimal accessible silanol groups.[3] Using such a column can significantly reduce peak tailing for basic compounds.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your analyte.[4]

  • Consider Mass Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Issue 2: My polar amine compound has poor or no retention on a reversed-phase column.

Q: My very polar amine elutes in the void volume on my C18 column. How can I increase its retention?

A: Highly polar compounds, including many amines, often have insufficient interaction with the nonpolar stationary phase in reversed-phase chromatography, leading to poor retention.

Troubleshooting Strategies:

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the alkyl chain or at the terminus, which allows them to be used with highly aqueous mobile phases without the risk of phase collapse (dewetting).[6][7] This enables the use of weaker mobile phases to increase the retention of polar analytes.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[8][9][10] In HILIC, a polar stationary phase (like silica, diol, or amine-bonded silica) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9][11] Water acts as the strong solvent in this case.[8][12]

  • Utilize Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion pair with your charged amine. This increases its hydrophobicity and, consequently, its retention on a reversed-phase column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

  • Consider Mixed-Mode Chromatography: Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[13][14] This allows for the simultaneous retention of both polar and nonpolar analytes and can be a powerful tool for separating complex mixtures containing polar amines.[13]

Chromatographic Mode Stationary Phase Mobile Phase Best For Key Considerations
Reversed-Phase (RP) Nonpolar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Nonpolar to moderately polar compoundsPoor retention for very polar amines.
HILIC Polar (e.g., Silica, Diol, Amine)Nonpolar organic with aqueous bufferHighly polar compoundsRequires careful equilibration; methanol is generally not a suitable weak solvent.[8]
Ion-Exchange (IEX) Charged (e.g., Cation or Anion Exchange)Aqueous buffer with increasing ionic strengthCharged moleculesSeparation is based on charge; requires careful pH and buffer selection.[15][16]
Mixed-Mode Combines RP and IEX functionalitiesCan be tuned with pH, ionic strength, and organic solventComplex mixtures with a wide range of polaritiesOffers tunable selectivity for compounds with diverse properties.[13]
Issue 3: I am struggling to separate my polar amine from other polar impurities.

Q: My polar amine co-elutes with impurities of similar polarity. How can I improve the resolution?

A: Achieving selectivity between structurally similar polar compounds can be challenging.

Optimization Strategies:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: In reversed-phase or HILIC, switching from acetonitrile to methanol (or vice versa in RP) can alter the selectivity of the separation.[4]

    • Adjust the pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[4]

  • Run a Gradient Elution: A solvent gradient, where the mobile phase composition is changed over time, can improve the resolution of complex mixtures.[4]

  • Switch to a Different Chromatographic Mode: If optimizing your current method fails, changing to a technique with a different separation mechanism is often the most effective solution. For instance, if you are using reversed-phase, trying HILIC or ion-exchange chromatography could provide the necessary selectivity.[4]

  • Consider a Different Stationary Phase Chemistry: Even within the same chromatographic mode, different stationary phases can offer varying selectivity. For example, in HILIC, a diol column may provide different selectivity compared to a bare silica or an amine-bonded column.[17]

Experimental Protocols

Protocol 1: General Troubleshooting Workflow for Polar Amine Purification

This protocol outlines a systematic approach to troubleshooting common issues in polar amine purification.

TroubleshootingWorkflow start Start: Purification Issue with Polar Amine peak_tailing Issue: Peak Tailing? start->peak_tailing poor_retention Issue: Poor Retention? peak_tailing->poor_retention No lower_ph Lower Mobile Phase pH (2-3) peak_tailing->lower_ph Yes coelution Issue: Co-elution with Impurities? poor_retention->coelution No polar_column Switch to Polar-Embedded/ Endcapped Column poor_retention->polar_column Yes optimize_mp Optimize Mobile Phase (Solvent, pH) coelution->optimize_mp Yes end Resolution Achieved coelution->end No deactivated_column Use Highly Deactivated Column lower_ph->deactivated_column competing_base Add Competing Base (e.g., TEA) deactivated_column->competing_base check_overload Check for Mass Overload competing_base->check_overload check_overload->end hilic Try HILIC polar_column->hilic ion_pair Use Ion-Pair Chromatography hilic->ion_pair mixed_mode Consider Mixed-Mode Chromatography ion_pair->mixed_mode mixed_mode->end gradient Run a Gradient optimize_mp->gradient change_mode Switch Chromatographic Mode gradient->change_mode change_sp Try Different Stationary Phase change_mode->change_sp change_sp->end

Sources

Addressing the chemical stability and proper storage of (1-Benzylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Benzylpiperidin-3-yl)methanamine

A Guide to Chemical Stability, Storage, and Handling

Welcome to the technical support center for (1-Benzylpiperidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and successful application of this versatile building block. As a molecule featuring both a primary and a tertiary amine, its stability is paramount for reproducible experimental outcomes. This document provides in-depth, field-proven insights into its proper storage, handling, and troubleshooting of common stability-related issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What are the optimal long-term storage conditions for (1-Benzylpiperidin-3-yl)methanamine?

A1: For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light .[1][2][3] The primary and tertiary amine functional groups are susceptible to gradual oxidation from atmospheric oxygen, a process that is significantly decelerated at lower temperatures.[4] Protecting the compound from light is crucial to prevent photodegradation, which can occur via radical mechanisms.[4] Always ensure the container is sealed tightly to prevent moisture ingress.[5][6][7]

Q2: My previously colorless or pale-yellow solid/oil has turned brown. What is causing this discoloration and is the material still usable?

A2: The development of a yellow or brown color is a common indicator of degradation. This is typically caused by the oxidation of the amine functional groups, particularly the tertiary amine within the piperidine ring, which can lead to the formation of N-oxides and other colored impurities.[4] While minor color change may not significantly impact every application, it signifies a decrease in purity. We strongly recommend re-analyzing the material's purity by HPLC or LC-MS before use. For sensitive applications, using discolored material is not advised as the impurities may interfere with your reaction or biological assay.

Q3: I am observing a new, unexpected peak in my HPLC chromatogram after storing my stock solution for a few days. What could this be?

A3: The appearance of new peaks strongly suggests degradation in solution. The most likely culprit is oxidation, leading to the formation of the corresponding N-oxide of the piperidine nitrogen. This new compound will be more polar and thus typically have a shorter retention time on a reverse-phase HPLC column. Depending on the solvent and storage conditions, other reactions like solvent adduction or degradation catalyzed by acidic or basic impurities in the solvent could also occur. It is crucial to use high-purity, degassed solvents and to store solutions at low temperatures (2-8°C or -20°C) for the shortest possible time.

Q4: What solvents are recommended for preparing stock solutions, and are there any to avoid?

A4: High-purity, anhydrous solvents such as DMSO, DMF, or ethanol are generally suitable for preparing stock solutions. For aqueous buffers, ensure the pH is near neutral or slightly basic (pH 7-9), as the primary amine may be susceptible to reactions at highly acidic or basic pH, especially over time. Avoid using solvents that contain reactive impurities, such as peroxides in older ethers (e.g., THF, diethyl ether) or acidic contaminants. Protic solvents like methanol, while often used, can potentially react with the primary amine to form imines if carbonyl impurities are present.

Q5: What are the primary safety precautions I should take when handling this compound?

A5: (1-Benzylpiperidin-3-yl)methanamine and related piperidine derivatives should be handled with care. They are classified as irritants, potentially causing skin and serious eye irritation.[8][9][10] Always handle this compound in a well-ventilated chemical fume hood.[6][11] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat, is mandatory.[11][12] Avoid inhalation of any vapors or dust. After handling, wash hands and any exposed skin thoroughly.[5]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common experimental issues related to compound stability.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or non-reproducible biological data. Compound Degradation: The purity of the compound has decreased over time due to improper storage, leading to lower effective concentrations of the active molecule.1. Verify Purity: Re-analyze the purity of your stock material using HPLC with a UV or MS detector. 2. Use Fresh Sample: If degradation is confirmed (>5%), use a fresh, unopened sample for your experiments. 3. Prepare Fresh Solutions: Always prepare stock solutions fresh for each experiment or, if stored, validate their stability over the storage period.
Solid material appears clumped, sticky, or has changed in appearance. Hygroscopicity/Moisture Absorption: The compound may have absorbed atmospheric moisture, which can accelerate degradation pathways.1. Dry the Sample: If appropriate for the material's thermal stability, dry it under a high vacuum. 2. Improve Storage: Store the compound in a desiccator at the recommended temperature (2-8°C). 3. Inert Handling: Weigh and handle the compound under an inert atmosphere (glove box or argon balloon) to minimize exposure to air and moisture.
Rapid degradation observed in an aqueous buffer solution. Incorrect pH or Buffer Components: The pH of the buffer may be promoting hydrolysis or other degradation. Certain buffer components (e.g., phosphate) can sometimes catalyze reactions.1. pH Stability Study: Perform a quick stability study by incubating the compound in different buffers (e.g., pH 5, 7, 9) and analyzing the samples by HPLC over time. 2. Change Buffer System: Switch to an alternative buffer system if an incompatibility is identified. 3. Use Fresh Buffers: Always use freshly prepared buffers made with high-purity water.

Part 3: Technical Protocols & Methodologies

These protocols provide standardized procedures for handling, storage, and stability assessment.

Protocol 1: Recommended Compound Handling and Storage
  • Receiving: Upon receipt, immediately transfer the container to a 2-8°C storage location, away from light sources.

  • Inert Atmosphere: Before opening for the first time, allow the container to equilibrate to room temperature for at least 30 minutes to prevent condensation. If the compound is to be used multiple times, flush the vial headspace with a dry, inert gas like argon or nitrogen before re-sealing.

  • Weighing: Weigh the required amount of compound quickly in a well-ventilated fume hood. Minimize the time the container is open to the atmosphere.

  • Long-Term Storage: For long-term storage, securely seal the container (consider using paraffin film for extra protection against moisture) and place it in a labeled, secondary container within the 2-8°C refrigerator.

Protocol 2: Forced Degradation Study Framework

A forced degradation study is essential for understanding the intrinsic stability of the molecule and identifying potential degradants.[13] This protocol outlines the typical stress conditions applied.

  • Sample Preparation: Prepare several identical solutions of (1-Benzylpiperidin-3-yl)methanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Keep one sample at 2-8°C, protected from light. This is your time-zero and control sample.

  • Stress Conditions: Expose the other samples to the following conditions[4][14]:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate one solution (and a solid sample) at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution to a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV or LC-MS method alongside the control sample.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure the analytical method is capable of detecting degradants.[13]

Part 4: Data Summaries & Visualizations

Quantitative Data Tables

Table 1: Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°CSlows kinetic rates of oxidation and other degradation reactions.[1][2]
Atmosphere Inert Gas (Argon, N₂)Prevents oxidation of the primary and tertiary amine groups.[4]
Light Amber Vial / DarkPrevents energy input for photodegradation pathways.[4]
Container Tightly SealedExcludes atmospheric moisture and oxygen.[5][7]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical DurationPotential Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl, 60-80°C2 - 24 hoursGenerally stable, but potential for N-debenzylation under harsh conditions.
Basic Hydrolysis0.1 M - 1 M NaOH, 60-80°C2 - 24 hoursGenerally stable; amines are typically more stable in basic conditions.
Oxidation3-30% H₂O₂, RT1 - 12 hoursN-oxide formation, ring opening.[4]
Thermal80°C (in solution and solid)24 - 72 hoursNon-specific decomposition.
PhotolyticICH Q1B standard light exposureN/ARadical-based degradation.
Visual Diagrams

Degradation_Pathway Hypothetical Oxidative Degradation Pathway Parent (1-Benzylpiperidin-3-yl)methanamine N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Mild Oxidation (Air, H₂O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Harsh Oxidation or Light

Caption: Hypothetical pathway for oxidative degradation.

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Sample Prepare Stock Solution (1 mg/mL) Stress_Acid Acid (HCl, Heat) Prep_Sample->Stress_Acid Stress_Base Base (NaOH, Heat) Prep_Sample->Stress_Base Stress_Ox Oxidation (H₂O₂) Prep_Sample->Stress_Ox Stress_Heat Thermal (Heat) Prep_Sample->Stress_Heat Stress_Light Photolytic (Light) Prep_Sample->Stress_Light Prep_Control Store Control Sample (2-8°C, Dark) Analyze Analyze All Samples by HPLC / LC-MS Prep_Control->Analyze Stress_Acid->Analyze Stress_Base->Analyze Stress_Ox->Analyze Stress_Heat->Analyze Stress_Light->Analyze Compare Compare Stressed vs. Control Analyze->Compare Identify Identify & Quantify Degradants Compare->Identify

Caption: Workflow for conducting a forced degradation study.

References

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Retrieved January 27, 2026, from [Link]

  • NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved January 27, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Retrieved January 27, 2026, from [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.).CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2024). Molecular docking analysis of substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d] imidazole derivatives as acetylcholinesterase inhibitors. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzylpiperidin-3-amine. Retrieved January 27, 2026, from [Link]

  • NICNAS. (2016). Piperidine: Human health tier II assessment. Retrieved January 27, 2026, from [Link]

  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved January 27, 2026, from [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). (3R)-1-benzylpiperidin-3-amine. Retrieved January 27, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). [1-(Quinolin-8-ylmethyl)piperidin-3-yl]methanamine. Retrieved January 27, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Optimization of Microwave-Assisted Synthesis for (1-Benzylpiperidin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microwave-assisted synthesis (MAOS) of (1-Benzylpiperidin-3-yl)methanamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights, actionable troubleshooting advice, and robust optimization strategies. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern success in the microwave reactor, ensuring your syntheses are rapid, efficient, and reproducible.

The (1-Benzylpiperidin-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Traditional synthesis methods often require long reaction times and harsh conditions.[2] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, leveraging the principles of dielectric heating to dramatically accelerate reaction rates, improve yields, and enhance product purity.[3][4] This guide will help you harness the full potential of this technology.

Core Synthesis Pathway: Reductive Amination

The most common and efficient route to (1-Benzylpiperidin-3-yl)methanamine derivatives is a one-pot reductive amination. This involves the reaction of a primary amine, (piperidin-3-yl)methanamine, with a substituted benzaldehyde in the presence of a reducing agent, all accelerated by microwave irradiation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions encountered during the optimization process, structured to provide immediate solutions and in-depth scientific explanations.

Section 1: Reaction Setup and Parameter Optimization

Q1: My reaction is not reaching the target temperature or is heating too slowly. What's wrong?

A: This is almost always a solvent issue. Microwave heating efficiency is dependent on the ability of the solvent or reactants to absorb microwave energy, a property quantified by the dielectric constant and dissipation factor.[5]

  • Causality: Solvents with high dielectric constants (e.g., DMF, ethanol, ethylene glycol) absorb microwave energy very efficiently, leading to rapid, uniform heating.[5] Non-polar solvents like toluene or hexane are nearly transparent to microwaves and will not heat effectively on their own unless a polar reagent or a passive heating element (a "susceptor" like SiC) is used.

  • Solution:

    • Switch Solvents: Replace your non-polar solvent with a polar one suitable for the reaction chemistry. Ethanol is often an excellent starting point for reductive aminations.[6]

    • Create a Mixture: If a low-polarity solvent is required for solubility, create a mixture with a highly absorbing co-solvent to improve the overall dielectric properties of the medium.

    • Check Reactant Polarity: If performing the reaction neat (solvent-free), ensure at least one of the reactants has a significant dipole moment.

Q2: How do I select the optimal reducing agent for a microwave-assisted reductive amination?

A: The choice of reducing agent is critical and involves a trade-off between reactivity, selectivity, and stability under microwave conditions.

  • Expertise & Experience: While classic reagents like sodium borohydride (NaBH₄) can be used, they can also prematurely reduce the starting aldehyde, lowering yield.[7] For one-pot reactions, it is better to use a reagent that selectively reduces the iminium intermediate formed in situ.

  • Recommended Agents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is mild enough not to reduce the aldehyde but highly effective at reducing the intermediate iminium ion. It is stable at the elevated temperatures often used in MAOS.

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice for its selectivity towards imines over carbonyls.[7] However, be mindful of its toxicity and the potential to generate HCN under acidic conditions.

    • H₂ with a Catalyst (e.g., Pd/C, Pt/C): This is a greener option but can be technically challenging in standard microwave vials due to the need to handle a flammable gas under pressure.[8][9] Specialized microwave reactors are required for safe operation with gaseous reagents.[9]

Q3: What are the best practices for choosing reaction temperature and time?

A: The primary advantage of MAOS is the ability to access temperatures far above the solvent's boiling point in sealed vessels, dramatically accelerating the reaction.[3]

  • Causality: Reaction rates approximately double for every 10 °C increase in temperature. MAOS allows for rapid exploration of this parameter space. However, excessively high temperatures can lead to decomposition of reactants, reagents, or the desired product.

  • Optimization Protocol:

    • Start Low and Ramp Up: Begin with a modest temperature (e.g., 80-100 °C) for a short duration (5-10 minutes).

    • Monitor Progress: Analyze the crude reaction mixture by TLC or LC-MS. If the reaction is incomplete, increase the temperature in 20 °C increments.

    • Identify the "Cliff": You will often find an optimal temperature that gives a high yield of clean product. Exceeding this temperature may result in a sharp increase in impurities. This is the decomposition cliff. Back off by 10-20 °C from this point for your optimized method.

    • Time as a Variable: Once the optimal temperature is found, you can optimize the time. Most microwave reactions reach completion within 5-30 minutes. Running the reaction for longer rarely improves the yield of the desired product but can increase byproduct formation.

Section 2: Troubleshooting Poor Yields and Impurities

Q4: My reaction yield is low, and I see a lot of my starting amine and aldehyde. What is the primary cause?

A: This points to an incomplete reaction, which can stem from several factors, but the most common is inefficient formation of the crucial iminium ion intermediate.

  • Causality: The first step of reductive amination is the condensation of the amine and aldehyde to form an imine (or its protonated form, the iminium ion), with the elimination of water. This equilibrium can be unfavorable.

  • Troubleshooting Steps:

    • Add a Dehydrating Agent: Incorporate a substance like anhydrous MgSO₄ or molecular sieves into the reaction vial to sequester the water produced, driving the equilibrium towards the imine intermediate.

    • Introduce a Catalytic Acid: A small amount of acetic acid (AcOH) can catalyze imine formation. However, use it judiciously, as excess acid can neutralize the amine starting material and interfere with some reducing agents.

    • Increase Temperature/Time: As per Q3, ensure your reaction conditions are sufficiently energetic to drive the reaction to completion. Microwave irradiation has been shown to be crucial for reactions that fail under conventional heating.[3]

Q5: I'm getting a significant amount of a side product corresponding to a tertiary amine (double benzylation). How can I prevent this?

A: This is a classic problem in reductive aminations where the newly formed secondary amine product is more nucleophilic than the primary amine starting material and reacts with another equivalent of the aldehyde.

  • Expertise & Experience: This side reaction is kinetically controlled. The key is to manipulate the reaction conditions to favor the initial reaction and ensure the reducing agent is efficient enough to trap the desired secondary amine before it can react further.

  • Solutions:

    • Adjust Stoichiometry: Use a slight excess of the primary amine ((piperidin-3-yl)methanamine), typically 1.1 to 1.2 equivalents. This statistically favors its reaction with the aldehyde over the product.

    • Control Aldehyde Addition: For particularly problematic cases, slowly add the aldehyde to the reaction mixture (if using a continuous flow microwave reactor) or set up the reaction with all other components and add the aldehyde last, just before sealing and irradiating.

    • Choose a More Reactive Reducing Agent: A faster reduction of the intermediate iminium ion gives the secondary amine product less time to act as a nucleophile. If using a slow reducing agent, consider switching to a more reactive one like NaBH(OAc)₃.

Q6: My final, purified product is a yellow oil/solid, but literature reports it as colorless. What causes this and how can I fix it?

A: A yellow tint in amine products is typically due to the formation of small quantities of oxidized impurities.[10]

  • Causality: Amines, particularly secondary and tertiary amines, can be susceptible to air oxidation over time, especially when exposed to heat and light. This can happen during the reaction, workup, or purification.

  • Prevention and Purification:

    • Inert Atmosphere: During workup and storage, handle the material under an inert atmosphere (Nitrogen or Argon) where possible.

    • Purification Method: Standard column chromatography on silica gel is usually effective at removing these colored impurities.

    • Charcoal Treatment: If the color persists after chromatography, dissolving the product in a suitable solvent and stirring briefly with activated charcoal, followed by filtration through celite, can often remove residual color.

    • Storage: Store the final, pure compound under an inert atmosphere, protected from light, and at a low temperature to prevent long-term degradation.[10]

Data Presentation and Optimization Parameters

The following table summarizes key parameters and their expected impact on the synthesis, providing a quick reference for experimental design.

ParameterOptionsRationale & Expected OutcomePotential Issues
Solvent Ethanol, Methanol, Acetonitrile, DMFHigh dielectric constant is required for efficient microwave heating. Protic solvents (EtOH, MeOH) can participate in the reaction mechanism.Methanol: Low boiling point (65°C) can lead to high pressure. DMF: High boiling point (153°C) and excellent heating, but can be difficult to remove.
Temperature 80 - 150 °CHigher temperatures dramatically increase reaction rate . Optimal temperature balances speed with stability.Temperatures >150°C may cause decomposition of reagents or products, leading to lower yields and complex mixtures.
Reducing Agent NaBH(OAc)₃, NaBH₃CNSelectively reduces iminium ions over aldehydes, minimizing side reactions and improving one-pot efficiency.NaBH₃CN: Toxic; requires careful handling. NaBH₄ (not recommended): Can reduce the starting aldehyde.
Acid Catalyst Acetic Acid (catalytic)Catalyzes imine formation , the rate-limiting step, by protonating the carbonyl oxygen.Excess acid can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of (1-Benzylpiperidin-3-yl)methanamine

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add (piperidin-3-yl)methanamine (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (4 mL).

  • Aldehyde Addition: Add the desired substituted benzaldehyde (1.05 mmol, 1.05 eq).

  • Acid Catalyst: Add glacial acetic acid (0.1 mmol, 0.1 eq).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq).

  • Sealing: Securely cap the vial using a septum and crimper.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at 120 °C for 15 minutes . Ensure stirring is active throughout the process.

  • Workup:

    • After the vial has cooled to room temperature, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Visualizations: Workflows and Mechanisms

Diagram 1: Core Reductive Amination Mechanism

This diagram illustrates the key steps in the formation of the target compound.

G cluster_0 Reaction Pathway Amine (Piperidin-3-yl)methanamine Imine Iminium Ion Intermediate Amine->Imine + Aldehyde - H₂O Aldehyde Substituted Benzaldehyde Aldehyde->Imine Product (1-Benzylpiperidin-3-yl)methanamine Derivative Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Reduction Step

Caption: The reaction proceeds via an iminium ion intermediate.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues of low product yield.

G Start Problem: Low Yield CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckSolvent Is Solvent Polarity Sufficient? CheckReagents->CheckSolvent Reagents OK CheckConditions Analyze Reaction Conditions OptimizeTemp Increase Temperature (e.g., +20 °C) CheckConditions->OptimizeTemp Incomplete Conversion OptimizeTime Increase Reaction Time (e.g., +10 min) CheckConditions->OptimizeTime Incomplete Conversion Additives Incorporate Additives CheckConditions->Additives Equilibrium Issue Success Yield Improved OptimizeTemp->Success OptimizeTime->Success Additives->Success CheckSolvent->CheckConditions Solvent OK

Caption: A systematic approach to troubleshooting low yield.

Diagram 3: Problem-Cause Relationship Map

This diagram links common experimental problems to their most likely underlying causes.

G P1 Low Yield C1 Inefficient Imine Formation P1->C1 C5 Reagent Degradation P1->C5 P2 Side Products C2 Over-alkylation P2->C2 C4 Temperature Too High P2->C4 P3 Slow Heating C3 Low Polarity Solvent P3->C3 P4 Decomposition P4->C4

Caption: Mapping common problems to their root causes.

References

  • Jain, R., & Vederas, J. C. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34089-34116. [Link]

  • Anwar, M. U., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 656. [Link]

  • Grasso, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115939. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Anwar, M. U., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PubMed, National Center for Biotechnology Information. [Link]

  • Boruah, D., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 14(1), 60. [Link]

  • Mishra, M. (2012). Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research, 46(2), 164-173. [Link]

  • Pennetta, A., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Catalysts, 13(11), 1435. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Santagada, V., et al. (2007). Microwaves in drug discovery and development: A Review. Current Medicinal Chemistry, 14(3), 337-353. [Link]

  • Sharma, U., & Sharma, R. (n.d.). Microwave Mediated Synthesis In Pharmaceutical Chemistry. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Taddei, M., & Barge, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2826-2838. [Link]

  • CEM Corporation. (n.d.). Reductions. CEM Corporation. [Link]

  • Kappe, C. O. (2004). The impact of microwave synthesis on drug discovery. Drug Discovery Today, 9(24), 1056-1064. [Link]

  • Singh, K., & Singh, J. (2023). Microwave Assisted Organic Synthesis: A Green Chemistry Approach. International Journal of Novel Research and Development, 8(6), c313-c322. [Link]

  • Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparative Analysis of (1-Benzylpiperidin-3-yl)methanamine and Clinically Approved Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a detailed head-to-head comparison of the novel compound, (1-Benzylpiperidin-3-yl)methanamine, against the established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. This analysis is grounded in experimental data and established scientific principles to offer a comprehensive resource for researchers in neuropharmacology and medicinal chemistry.

The Scientific Imperative: Targeting Acetylcholinesterase in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, closely linked to a deficit in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neuronal signal.[1] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[1]

A secondary target of interest is butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing acetylcholine. In the later stages of Alzheimer's disease, as AChE levels may decrease, BChE activity can become more significant in ACh metabolism.[2] Therefore, the selectivity of an inhibitor for AChE over BChE is a critical parameter in its pharmacological profile.

Introducing (1-Benzylpiperidin-3-yl)methanamine: A Novel Contender

Comparative Analysis: Potency and Selectivity

The efficacy of an AChE inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor is determined by comparing its IC50 values for AChE and BChE, often expressed as a selectivity index (SI = IC50 BChE / IC50 AChE).

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
(1-Benzylpiperidin-3-yl)methanamine Derivative (Proxy) ~28,000 - 41,000[1]>100,000[1]>2.4 - 3.6
Donepezil 6.7[3]7,400[4]~1104
Rivastigmine 4.3[3]31[4]~7.2
Galantamine 35018,550~53

Analysis:

  • Potency: Based on the data from its derivatives, (1-Benzylpiperidin-3-yl)methanamine exhibits moderate inhibitory activity against AChE, with IC50 values in the micromolar range.[1] In contrast, the clinically approved drugs, particularly Donepezil and Rivastigmine, demonstrate significantly higher potency with IC50 values in the nanomolar range.[3][4] Galantamine shows intermediate potency.

  • Selectivity: The benzylpiperidine derivative shows a preference for AChE over BChE, though the selectivity is not as pronounced as that of Donepezil.[1] Donepezil is highly selective for AChE. Rivastigmine is a dual inhibitor, showing potent inhibition of both AChE and BChE.[4] Galantamine also displays a good degree of selectivity for AChE. The dual inhibition profile of Rivastigmine may offer therapeutic advantages in later stages of Alzheimer's disease when BChE plays a more significant role in acetylcholine metabolism.[2]

Mechanism of Action: A Deeper Dive

All the compounds discussed are reversible inhibitors of acetylcholinesterase, meaning they bind to the enzyme and subsequently dissociate, allowing the enzyme to regain its function.

Visualization of AChE Inhibition:

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor (1-Benzylpiperidin-3-yl)methanamine or other AChE Inhibitors Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

  • (1-Benzylpiperidin-3-yl)methanamine and its Derivatives: These compounds are believed to interact with the active site of AChE, preventing the binding of acetylcholine. Structure-activity relationship studies suggest that the benzyl group and the piperidine ring are crucial for this interaction.[2]

  • Donepezil: This piperidine derivative acts as a centrally acting, reversible inhibitor of AChE. Its high selectivity is attributed to its specific binding within the active site gorge of the enzyme.

  • Rivastigmine: As a carbamate derivative, Rivastigmine acts as a pseudo-irreversible inhibitor. It carbamylates the esteratic site of AChE, leading to a longer duration of inhibition compared to readily reversible inhibitors.

  • Galantamine: This alkaloid possesses a dual mechanism of action. It is a competitive and reversible inhibitor of AChE and also acts as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs), which further enhances cholinergic neurotransmission.

Experimental Protocol: The Ellman's Assay for AChE Inhibitory Activity

The determination of AChE inhibitory activity and subsequent IC50 values is most commonly performed using the spectrophotometric method developed by Ellman and colleagues. This assay is a reliable and high-throughput method for screening potential AChE inhibitors.

Principle:

The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine, a synthetic substrate, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylcholinesterase (from electric eel or human recombinant) in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of Acetylthiocholine Iodide (ATCI) in the phosphate buffer.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a stock solution of the test inhibitor (e.g., (1-Benzylpiperidin-3-yl)methanamine) and the reference inhibitors (Donepezil, Rivastigmine, Galantamine) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 25 µL of the test inhibitor solution at various concentrations to the sample wells. For the control wells (100% enzyme activity), add 25 µL of the buffer.

    • Add 25 µL of the AChE solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 100 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - AChE - ATCI - DTNB - Inhibitors Plate_Setup Set up 96-well plate: - Buffer - Inhibitor dilutions - AChE solution Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction_Start Add DTNB and ATCI Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc Plotting Plot % Inhibition vs. [Inhibitor] Inhibition_Calc->Plotting IC50_Calc Determine IC50 from Curve Plotting->IC50_Calc

Caption: Experimental workflow for IC50 determination.

Conclusion and Future Directions

This comparative guide highlights the pharmacological profile of (1-Benzylpiperidin-3-yl)methanamine in the context of established AChE inhibitors. While the proxy data suggests a moderate potency and good selectivity for AChE, it is evident that further optimization of the benzylpiperidine scaffold is necessary to achieve the nanomolar potency of clinically approved drugs like Donepezil and Rivastigmine.

The key takeaways for researchers are:

  • (1-Benzylpiperidin-3-yl)methanamine represents a promising starting point for the development of new AChE inhibitors.

  • Structure-Activity Relationship (SAR) studies are crucial for enhancing the potency and selectivity of this chemical class.

  • The dual inhibition of AChE and BChE, as seen with Rivastigmine, remains a viable strategy, particularly for later-stage Alzheimer's disease.

  • The dual mechanism of Galantamine, combining AChE inhibition with nAChR modulation, offers another avenue for therapeutic innovation.

Future research should focus on the direct synthesis and in vitro evaluation of (1-Benzylpiperidin-3-yl)methanamine to validate the inferred data and to more accurately position it within the landscape of AChE inhibitors. Furthermore, exploring modifications to the benzyl and piperidine moieties could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective treatments for Alzheimer's disease.

References

  • González-Gutiérrez, J. P., Castillo-Ríos, D., Ríos-Campos, V., González-Gutiérrez, I. A., Melivilu, D. F., Uribe, E. H., ... & Iturriaga-Vásquez, P. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. Molecules, 26(15), 4473. [Link]

  • Zhang, L., & Gui, X. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1, 3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 34(1), 576-587. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5, 6-dimethoxy-1-oxoindan-2-yl) methyl] piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3152, Donepezil. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77991, Rivastigmine. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9834, Galantamine. Retrieved January 26, 2026 from [Link].

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335. [Link]

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., Andrisano, V., ... & Cavalli, A. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl) methyl] aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 43(17), 3218-3225. [Link]

  • Polinsky, R. J. (1998). Clinical pharmacology of rivastigmine: a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Clinical therapeutics, 20(4), 634-647. [Link]

  • Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 22(8), 609-614. [Link]

  • Farah, B., Chahdoura, H., El-Sabban, M., & El-Yazbi, A. (2019). The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications. Current drug therapy, 14(2), 92-101. [Link]

  • Geerts, H. (2005). Indicators of cholinergic transmission in the brain. Neuroscience & Biobehavioral Reviews, 29(3), 435-446. [Link]

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375-399. [Link]

  • Tayeb, H. O., Yang, H. D., Price, B. H., & Tarazi, F. I. (2012). Pharmacotherapies for Alzheimer's disease: beyond cholinesterase inhibitors. Pharmacology & therapeutics, 134(1), 8-25. [Link]

  • Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's disease: targeting the cholinergic system. Current neuropharmacology, 14(1), 101-115. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (2002). Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. The Japanese journal of pharmacology, 89(1), 7-20. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Cholinesterase Selectivity of (1-Benzylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of cholinergic modulation, understanding the selective inhibition of acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE) is paramount. This guide provides an in-depth, technically-focused protocol to assess the selectivity of the novel compound, (1-Benzylpiperidin-3-yl)methanamine. We will delve into the rationale behind the experimental design, provide a validated, step-by-step protocol, and offer insights into the interpretation of the resulting data, placing it within the broader context of cholinesterase inhibitor development.

The Critical Role of Cholinesterase Selectivity

Acetylcholinesterase and butyrylcholinesterase are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] While AChE is primarily found in neuronal synapses and is the main target for treating the cognitive deficits in Alzheimer's disease, BuChE is more ubiquitous, found in plasma, liver, and glial cells.[3] In the later stages of Alzheimer's, AChE levels can decrease while BuChE levels may rise, making BuChE an increasingly important therapeutic target.[4] Therefore, determining the selectivity of a potential inhibitor is crucial for predicting its therapeutic efficacy and potential side-effect profile. A highly selective AChE inhibitor might be preferable for early-stage Alzheimer's, whereas a dual inhibitor or a BuChE-selective inhibitor could be more beneficial in later stages.[1][4]

The structural differences between the active sites of AChE and BuChE are the basis for inhibitor selectivity. The active site gorge of AChE is narrower and more rigid, containing key aromatic residues that line the gorge.[1] In contrast, BuChE has a larger and more flexible active site, with some of the aromatic residues in AChE being replaced by aliphatic ones in BuChE.[1] This allows BuChE to accommodate bulkier substrates and inhibitors.

Experimental Workflow for Determining Selectivity

The following workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of (1-Benzylpiperidin-3-yl)methanamine for both AChE and BuChE, which will allow for the calculation of a selectivity index.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagent Preparation (Buffer, Enzymes, Substrates, Inhibitor) Plate 96-Well Plate Setup Reagents->Plate Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction->Measurement Rates Calculate Reaction Rates Measurement->Rates Inhibition Determine % Inhibition Rates->Inhibition IC50 Calculate IC50 Values Inhibition->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity

Figure 1: A high-level overview of the experimental workflow for determining cholinesterase inhibitor selectivity.

Detailed Experimental Protocol: The Ellman Assay

The most widely accepted method for measuring cholinesterase activity is the colorimetric assay developed by Ellman.[5][6] This assay utilizes a thiol-containing substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5][7]

Materials and Reagents
  • Enzymes: Acetylcholinesterase (from Electrophorus electricus) and Butyrylcholinesterase (from equine serum).

  • Substrates: Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI).

  • Inhibitor: (1-Benzylpiperidin-3-yl)methanamine.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Positive Control: Donepezil or Tacrine (known cholinesterase inhibitors).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

  • Equipment: 96-well microplate reader, multichannel pipettes, and standard laboratory glassware.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of AChE and BuChE in the phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over a 10-15 minute period.

    • Prepare stock solutions of ATCI and BTCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of (1-Benzylpiperidin-3-yl)methanamine in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

  • Assay Setup in a 96-Well Plate:

    • Design the plate layout to include blanks (no enzyme), controls (enzyme, no inhibitor), and a range of inhibitor concentrations, each performed in triplicate.

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of the inhibitor solution at various concentrations (or buffer for the control wells).

      • 10 µL of the enzyme solution (AChE or BuChE). For blank wells, add 10 µL of buffer instead.

  • Pre-incubation:

    • Mix the contents of the wells by gentle tapping or using a plate shaker.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of the Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BuChE) to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the Percentage of Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where V_control is the average rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction at a specific inhibitor concentration.

  • Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8][9] This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[9]

  • Calculate the Selectivity Index (SI): The selectivity of (1-Benzylpiperidin-3-yl)methanamine is expressed as the ratio of the IC50 values for the two enzymes:

    SI = IC50 (BuChE) / IC50 (AChE)

    • An SI value greater than 1 indicates selectivity for AChE .

    • An SI value less than 1 indicates selectivity for BuChE .

    • An SI value close to 1 suggests the compound is a dual inhibitor .

Data Presentation and Comparison

The obtained IC50 values and the calculated selectivity index for (1-Benzylpiperidin-3-yl)methanamine should be presented in a clear and concise table, alongside data for known reference compounds to provide context.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
(1-Benzylpiperidin-3-yl)methanamine Experimental ValueExperimental ValueCalculated Value
Donepezil (Reference)~0.02~6.0~300
Rivastigmine (Reference)~0.4~0.03~0.075
Tacrine (Reference)~0.1~0.08~0.8

Note: Reference IC50 values are approximate and can vary depending on assay conditions.

Based on the structure-activity relationships of similar 1-benzylpiperidine derivatives, it is plausible that (1-Benzylpiperidin-3-yl)methanamine will exhibit some degree of selectivity for AChE.[10][11][12] The benzyl group can interact with the peripheral anionic site of AChE, while the piperidine ring can bind within the active site gorge. The specific substitutions on these moieties will ultimately determine the potency and selectivity.

Concluding Remarks

This guide provides a robust framework for the systematic evaluation of the cholinesterase selectivity of (1-Benzylpiperidin-3-yl)methanamine. By adhering to this detailed protocol and carefully analyzing the data, researchers can gain critical insights into the compound's mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases. The determination of the selectivity profile is a crucial step in the drug discovery process, guiding further optimization and development of novel and effective treatments.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). The biological activities of butyrylcholinesterase inhibitors. Journal of Alzheimer's Disease, 8(1), 1-13.
  • Radić, Z., Pickering, N. A., Vellom, D. C., Camp, S., & Taylor, P. (1993). Three distinct domains in the cholinesterase molecule confer selectivity for acetyl- and butyrylcholinesterase inhibitors. Biochemistry, 32(45), 12074-12084.
  • Darvesh, S., Hopkins, D. A., & Geula, C. (2003). Neurobiology of butyrylcholinesterase. Nature Reviews Neuroscience, 4(2), 131-138.
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
  • Pohanka, M. (2014). New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. Talanta, 119, 466-469.
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of medicinal chemistry, 38(24), 4821–4829.
  • ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved January 27, 2026, from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651–2660.
  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829.
  • Wakatsuki, H., Araki, S., Sairyo, M., Ishihara, T., & Sudo, Y. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 36(12), 1645–1652.
  • de Souza, M. V. N. (2018). The discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Current Topics in Medicinal Chemistry, 18(1), 1-2.
  • Unipi.it. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved January 27, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved January 27, 2026, from [Link]

  • MDPI. (2021). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2021). Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved January 27, 2026, from [Link]

Sources

Correlation of in vitro IC50 values with in vivo behavioral outcomes for (1-Benzylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Link Between Benchtop and Behavior

In the realm of central nervous system (CNS) drug discovery, the journey from a promising molecule to a potential therapeutic is fraught with challenges. A critical juncture in this process is establishing a clear and predictive relationship between a compound's activity in a controlled in vitro environment and its effects on complex behavioral outcomes in vivo. This guide focuses on the principles of this correlation, using the structural framework of (1-Benzylpiperidin-3-yl)methanamine as a focal point.

While specific data for (1-Benzylpiperidin-3-yl)methanamine is not extensively available in the public domain, its core structure—a benzyl group attached to a piperidine ring—is a well-established pharmacophore in compounds targeting monoamine transporters. These transporters, responsible for the reuptake of key neurotransmitters like dopamine (DAT), serotonin (SERT), and norepinephrine (NET), are pivotal targets for treating a range of neurological and psychiatric disorders.

Therefore, this guide will leverage data from structurally related benzylpiperidine derivatives to illustrate the methodologies and analytical frameworks essential for building a robust in vitro-to-in vivo correlation (IVIVC). For researchers and drug development professionals, understanding this relationship is paramount for making informed decisions, optimizing lead compounds, and ultimately, enhancing the probability of clinical success.

Part 1: In Vitro Characterization - Pinpointing Molecular Targets

The initial step in characterizing a novel CNS compound is to determine its potency and selectivity at relevant molecular targets. For benzylpiperidine derivatives, the primary targets of interest are the monoamine transporters. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit 50% of the transporter's activity.

Experimental Data: In Vitro Inhibition of Monoamine Transporters by Benzylpiperidine Analogs

The following table summarizes the in vitro inhibitory activities of a series of 4-benzylpiperidine carboxamides, which share the core benzylpiperidine scaffold with our compound of interest. These compounds were evaluated for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.

Compound IDLinker Length (Carbons)R1 SubstituentSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
7j 32-naphthyl15.328.5>10,000[1]
8f 2diphenyl32.745.289.1[1]
8k 22-naphthyl25.138.9158.4[1]

Table 1: In vitro monoamine reuptake inhibition data for selected 4-benzylpiperidine carboxamides. Data sourced from Baek, et al. (2022).[1]

Causality Behind Experimental Choices: The selection of DAT, SERT, and NET as primary targets is based on the structural similarity of benzylpiperidine derivatives to known monoamine reuptake inhibitors. Radioligand binding assays are the gold standard for determining the affinity and potency of compounds at these transporters due to their high sensitivity and specificity.

Detailed Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard procedure for determining the IC50 values of a test compound at DAT, SERT, and NET using membranes from cells expressing these transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)

  • Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the radioligand at a concentration close to its Kd. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[2]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of In Vitro Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK293 cells with DAT/SERT/NET) Incubation Incubation (Membranes + Compound + Radioligand) Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Filtration (Separate bound from unbound) Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Calculation IC50 Calculation Scintillation_Counting->IC50_Calculation in_vivo_workflow cluster_prep Preparation cluster_test Behavioral Test cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (60 min) Dosing Compound/Vehicle Administration Animal_Acclimation->Dosing Placement Place Animal in Apparatus Dosing->Placement Recording Video Recording (5-120 min) Placement->Recording Behavioral_Scoring Behavioral Scoring (e.g., Immobility, Distance) Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis

Caption: Generalized workflow for an in vivo behavioral assay.

Part 3: The Synthesis - Correlating In Vitro Potency with In Vivo Action

The ultimate goal is to establish a predictive model where the in vitro data can forecast the in vivo outcomes. This is rarely a simple one-to-one relationship and requires careful consideration of pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the effect of the drug on the body).

Structure-Activity Relationship (SAR) Insights: From the data on 4-benzylpiperidine carboxamides, we can draw some preliminary SAR conclusions. For instance, the length of the carbon linker between the piperidine ring and the carboxamide group appears to influence DAT potency, with a two-carbon linker being more favorable. [1]The nature of the substituent on the aromatic ring also plays a crucial role in determining the selectivity for SERT versus DAT. [1]These structural insights are vital for designing new analogs with a desired in vitro profile.

Bridging the In Vitro-In Vivo Gap: A compound with high in vitro potency (low IC50) will only be effective in vivo if it can reach its target in the brain at a sufficient concentration and for an adequate duration. Therefore, a comprehensive IVIVC analysis must also consider:

  • Brain Penetration: Does the compound cross the blood-brain barrier?

  • Metabolic Stability: Is the compound rapidly metabolized, leading to low exposure?

  • Target Occupancy: What percentage of the target transporters are occupied by the compound at a given dose?

For our example compounds, a TRI like 8f or 8k would be expected to increase locomotor activity due to its DAT inhibition. However, the magnitude of this effect would depend on its ability to achieve a brain concentration that is a multiple of its DAT IC50. Similarly, the antidepressant-like effects of a SERT/NET inhibitor like 7j in the forced swim test would only be observed at doses that lead to significant occupancy of these transporters in the brain.

Logical Framework for In Vitro-In Vivo Correlation

ivivc_logic cluster_invitro In Vitro Profile cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_invivo In Vivo Behavioral Outcome IC50 IC50 at DAT, SERT, NET Selectivity Selectivity Profile IC50->Selectivity Target_Occupancy Target Occupancy in Brain Selectivity->Target_Occupancy Brain_Penetration Brain Penetration Brain_Penetration->Target_Occupancy Metabolism Metabolic Stability Metabolism->Target_Occupancy Behavior e.g., Locomotor Activity, Forced Swim Test Target_Occupancy->Behavior

Caption: Logical flow from in vitro properties to in vivo behavioral outcomes.

Part 4: Comparative Analysis - Benchmarking Against the Gold Standards

To fully appreciate the potential of a novel compound, it is essential to compare its profile with existing drugs that have well-characterized mechanisms and clinical effects.

CompoundClassSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Behavioral Effect
Fluoxetine SSRI12502000Antidepressant-like
Desipramine TCA (NET selective)1000.83000Antidepressant-like
Bupropion NDRI100002000500Antidepressant-like, pro-locomotor
Cocaine TRI250300150Stimulant, high abuse potential
Benzylpiperidine Analog (Hypothetical) TRI2539158Antidepressant-like, pro-locomotor

Table 3: Comparative in vitro and in vivo profiles of benchmark monoamine reuptake inhibitors. Ki values are approximate and can vary between studies.

This comparative analysis highlights the concept of a "therapeutic window" and the importance of a balanced pharmacological profile. While potent DAT inhibition, as seen with cocaine, leads to strong stimulant effects, it is also associated with a high potential for abuse. The goal for a novel therapeutic like a (1-Benzylpiperidin-3-yl)methanamine derivative would be to achieve a balanced inhibition of all three transporters, leading to antidepressant efficacy with a reduced risk of abuse and other side effects.

Conclusion: A Roadmap for Translational Success

The successful development of novel CNS agents like (1-Benzylpiperidin-3-yl)methanamine hinges on a deep and quantitative understanding of the relationship between in vitro target engagement and in vivo functional outcomes. This guide has outlined a systematic approach to establishing this correlation, using structurally related benzylpiperidine derivatives as a case study.

By combining robust in vitro characterization at relevant molecular targets with well-designed in vivo behavioral assays, researchers can build a comprehensive profile of a compound's therapeutic potential. The integration of pharmacokinetic and pharmacodynamic principles is essential to bridge the gap between these two domains, allowing for the rational design of molecules with an optimized balance of potency, selectivity, and brain exposure.

Ultimately, a strong in vitro-to-in vivo correlation serves as a critical roadmap, guiding the selection and advancement of the most promising candidates and increasing the likelihood of translating a novel chemical entity into a life-changing therapy.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). Pharmaceuticals. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2022). Biomolecules & Therapeutics. [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2022). PubMed Central. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2015). Journal of Visualized Experiments. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure of N-benzylpiperidine derivatives. (n.d.). ResearchGate. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

  • Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2022). Biomolecules & Therapeutics. [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]

  • Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine—tetrazoles. (2025). ResearchGate. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025). ResearchGate. [Link]

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... (n.d.). ResearchGate. [Link]

  • Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. (2013). Journal of Visualized Experiments. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Forced Swim Test v.3. (n.d.). University of Notre Dame. [Link]

  • Locomotion test for mice v1. (2024). ResearchGate. [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2014). JoVE. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications. [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • EC50/IC50 values for piperine at reported targets. (n.d.). ResearchGate. [Link]

  • The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... (n.d.). ResearchGate. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to Benzylpiperidine and Benzoylpiperidine Fragments in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a privileged scaffold found in a vast number of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a cornerstone of modern drug discovery. However, the true power of this scaffold is often unlocked by the nature of the substituent on its nitrogen atom. This guide provides an in-depth comparative analysis of two of the most prevalent and functionally distinct N-substituents: the benzyl and benzoyl groups.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why one fragment might be chosen over the other, supported by experimental data and validated protocols.

At a Glance: Key Distinctions Between Benzylpiperidine and Benzoylpiperidine

FeatureBenzylpiperidineBenzoylpiperidine
Structure Flexible methylene linkerRigid amide (keto) linker
Electronics Electron-donating (amine)Electron-withdrawing (amide)
Basicity (pKa) Higher (more basic)Lower (less basic)
Lipophilicity (LogP) Generally higherGenerally lower
Key Interactions Cation-π, π-π stacking[3][4]Hydrogen bond acceptor (carbonyl)[5]
Metabolic Profile Prone to N-debenzylation[6]Generally more metabolically stable[1][5]
Synthetic Access Reductive amination, alkylation[7]Amide coupling, Friedel-Crafts acylation[5]

I. The Structural and Electronic Dichotomy: Flexibility vs. Rigidity

The fundamental difference between the benzylpiperidine and benzoylpiperidine fragments lies in the one-atom change in the linker between the piperidine nitrogen and the phenyl ring: a methylene (-CH2-) group versus a carbonyl (-C=O) group. This seemingly minor alteration has profound consequences for the molecule's shape, electronics, and ultimately, its biological activity.

The benzylpiperidine moiety, with its sp3-hybridized methylene linker, imparts significant conformational flexibility. This allows the phenyl ring to adopt a wide range of orientations relative to the piperidine core, enabling it to effectively probe and adapt to the topology of a binding site. Electronically, the tertiary amine of the N-benzylpiperidine is more basic, readily protonated at physiological pH. This positive charge is crucial for forming strong ionic and cation-π interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) in target proteins.[3][8] This interaction is a hallmark of many benzylpiperidine-containing drugs, such as the acetylcholinesterase inhibitor Donepezil, where the benzyl group provides key binding to the catalytic anionic site of the enzyme.[8]

In stark contrast, the benzoylpiperidine fragment features a planar, sp2-hybridized amide linker. This introduces conformational rigidity, locking the phenyl ring and the piperidine in a more defined spatial arrangement. The electron-withdrawing nature of the carbonyl group significantly reduces the basicity of the piperidine nitrogen. The key interactive feature of the benzoyl group is the carbonyl oxygen, which acts as a potent hydrogen bond acceptor. This fragment is often considered a bioisostere of the piperazine ring, with the carbonyl oxygen mimicking the hydrogen bonding capabilities of the second nitrogen atom.[1][5] This structural motif is considered "privileged" due to its metabolic stability and its presence in numerous antipsychotic agents where it interacts with serotonin and dopamine receptors.[1][9]

G cluster_0 Benzylpiperidine cluster_1 Benzoylpiperidine Flexible Linker Flexible Linker Higher Basicity Higher Basicity Cation-π Interactions Cation-π Interactions Rigid Linker Rigid Linker Lower Basicity Lower Basicity H-Bond Acceptor H-Bond Acceptor Drug Design Choice Drug Design Choice Drug Design Choice->Flexible Linker Need for conformational adaptation Drug Design Choice->Rigid Linker Need for pre-organized binding

Fig 1. Core structural and electronic differences guiding the choice between benzylpiperidine and benzoylpiperidine.

II. Pharmacological Profiles: A Tale of Two Target Classes

The distinct properties of these two fragments naturally lead them to be favored for different classes of biological targets.

Benzylpiperidine: A Master of Cation-π Interactions in CNS and Beyond

The benzylpiperidine motif is frequently employed in drugs targeting the central nervous system (CNS), where cation-π interactions with aromatic residues in neurotransmitter receptors and enzymes are common.

  • Donepezil (Aricept®): A cornerstone in the treatment of Alzheimer's disease, Donepezil's N-benzylpiperidine moiety is crucial for its potent and selective inhibition of acetylcholinesterase (AChE). The benzyl group engages in π-π stacking and hydrophobic interactions within the active site gorge of AChE, contributing significantly to its high affinity.[8]

  • Pethidine (Demerol®): A synthetic opioid analgesic, pethidine's phenylpiperidine core (a related structure) is responsible for its agonist activity at μ-opioid receptors.[10] While not an N-benzylpiperidine, it highlights the importance of the phenyl-piperidine spatial relationship in receptor activation.

  • 4-Benzylpiperidine: This compound acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin, showcasing the fragment's ability to interact with monoamine transporters.[10]

Benzoylpiperidine: A Privileged Scaffold for GPCRs and Enzymes

The benzoylpiperidine fragment's rigidity and hydrogen bonding capacity make it a common feature in ligands for G-protein coupled receptors (GPCRs) and various enzymes.

  • Atypical Antipsychotics: Many atypical antipsychotics that target serotonin (5-HT) and dopamine (D2) receptors incorporate the benzoylpiperidine scaffold.[9] The carbonyl oxygen can form critical hydrogen bonds in the receptor binding pocket, and the overall rigidity helps to achieve high receptor affinity and selectivity.

  • Monoacylglycerol Lipase (MAGL) Inhibitors: The benzoylpiperidine fragment is found in potent and selective inhibitors of MAGL, an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[11] In these inhibitors, the benzoyl moiety often occupies a lipophilic channel of the enzyme.[11]

III. ADMET Profiles: A Trade-off Between Stability and Metabolism

The choice between a benzylpiperidine and a benzoylpiperidine fragment can have significant implications for a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Metabolic Stability: The primary metabolic liability of the benzylpiperidine moiety is N-debenzylation, where the benzyl group is cleaved off by cytochrome P450 enzymes.[6] This metabolic pathway can lead to the formation of an inactive or less active piperidine metabolite and can contribute to a shorter half-life.

Conversely, the benzoylpiperidine fragment is generally considered to be more metabolically stable.[1][5] The amide bond is less susceptible to enzymatic cleavage than the benzylic C-N bond. This enhanced stability can lead to a longer duration of action and a more predictable pharmacokinetic profile.

Toxicity: While both fragments are generally well-tolerated, the potential for the formation of reactive metabolites should always be considered. For benzylpiperidine, oxidative metabolism of the aromatic ring can potentially lead to the formation of reactive quinone-type species, although this is not a commonly reported issue. For benzoylpiperidine, the primary concern would be the potential for hydrolysis of the amide bond to release benzoic acid derivatives, which are typically well-tolerated.

IV. Synthetic Accessibility: A Practical Guide for the Medicinal Chemist

Both fragments are readily accessible through well-established synthetic methodologies, but the choice of route and potential challenges differ.

Synthesis of Benzylpiperidines

The most common method for the synthesis of N-benzylpiperidines is the reductive amination of a piperidine with benzaldehyde. This is a high-yielding, one-pot reaction that is amenable to a wide range of substituted piperidines and benzaldehydes. An alternative is the direct N-alkylation of a piperidine with benzyl bromide or a similar benzyl halide. Challenges can include over-alkylation in the case of primary amines and the need for a base.[7]

G Piperidine Piperidine Reductive Amination Reductive Amination Piperidine->Reductive Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive Amination N-Benzylpiperidine N-Benzylpiperidine Reductive Amination->N-Benzylpiperidine High Yield

Fig 2. Common synthetic workflow for N-benzylpiperidines.
Synthesis of Benzoylpiperidines

The synthesis of N-benzoylpiperidines is typically achieved through a standard amide coupling reaction between a piperidine and benzoic acid (or its activated form, such as an acyl chloride). This is a robust and versatile reaction with a wide variety of available coupling reagents. For 4-benzoylpiperidines, a common route is the Friedel-Crafts acylation of a suitable aromatic compound with an N-protected isonipecotic acid derivative.[5]

G Piperidine Piperidine Amide Coupling Amide Coupling Piperidine->Amide Coupling Benzoic Acid Benzoic Acid Benzoic Acid->Amide Coupling N-Benzoylpiperidine N-Benzoylpiperidine Amide Coupling->N-Benzoylpiperidine Robust

Fig 3. Common synthetic workflow for N-benzoylpiperidines.

V. Experimental Protocols for Comparative Evaluation

To empower researchers to make data-driven decisions, this section provides validated, step-by-step protocols for key experiments used to compare the physicochemical and ADMET properties of compounds containing these fragments.

A. Determination of Lipophilicity (LogP) by the Shake-Flask Method

Causality: LogP is a critical parameter that influences a drug's solubility, permeability, and plasma protein binding. The shake-flask method is the gold standard for its determination.

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, add a known volume of the PBS and n-octanol phases. Add a small aliquot of the compound stock solution.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous).

B. In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Causality: This assay provides a measure of a compound's intrinsic clearance by the major drug-metabolizing enzymes, primarily cytochrome P450s.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH cofactor.

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the HLM suspension and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

C. Receptor Binding Affinity by Radioligand Binding Assay

Causality: This assay is used to determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

VI. Conclusion: A Strategic Choice in Drug Design

The choice between a benzylpiperidine and a benzoylpiperidine fragment is a strategic decision in drug design, driven by the specific requirements of the biological target and the desired pharmacokinetic profile. The benzylpiperidine offers flexibility and a basic center for potent cation-π interactions, often at the cost of metabolic stability. The benzoylpiperidine provides a rigid, metabolically robust scaffold with a key hydrogen bond acceptor, making it a privileged structure for many target classes.

By understanding the fundamental differences in their structure, electronics, pharmacology, and synthetic accessibility, medicinal chemists can make more informed decisions, ultimately accelerating the discovery of novel and effective therapeutics. The experimental protocols provided herein offer a framework for the direct, empirical comparison of novel compounds containing these versatile fragments, ensuring that the path of drug discovery is guided by robust scientific data.

VII. References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). Molecules, 29(9), 1930. [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Pethidine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2026). Retrieved January 27, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]

  • A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]

  • Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. (n.d.). PubMed. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2025). MDPI. [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). CentAUR. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

  • Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. (n.d.). sciencedirect.com. [Link]

Sources

A Comparative Guide to the Validated HPLC Analysis of (1-Benzylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of (1-Benzylpiperidin-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents supporting data, and objectively compares the HPLC method with viable alternatives.

(1-Benzylpiperidin-3-yl)methanamine is a chiral molecule with a primary amine and a tertiary amine within a piperidine ring structure. This presents unique challenges and considerations for its analytical determination, including the potential for enantiomeric separation and the need for a robust method that can be validated according to stringent regulatory standards.

The Pivotal Role of HPLC in the Analysis of Piperidine Derivatives

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of a vast array of pharmaceutical compounds, including piperidine derivatives like (1-Benzylpiperidin-3-yl)methanamine.[1] Its versatility, high resolution, and sensitivity make it particularly well-suited for both quantitative analysis (assay and impurity profiling) and qualitative assessments (identification).

The selection of a reversed-phase HPLC (RP-HPLC) method is a logical starting point for a molecule of this nature. The non-polar benzyl group and the piperidine ring provide sufficient hydrophobicity for retention on a C18 stationary phase, while the amine functionalities allow for manipulation of retention and peak shape through adjustments in mobile phase pH and the use of additives.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Routine Analysis & Lifecycle Management A Analyte Characterization (pKa, solubility, UV spectrum) B Column & Stationary Phase Selection (e.g., C18, C8) A->B Guides choice of column & mobile phase C Mobile Phase Optimization (Organic modifier, pH, buffer) B->C Influences retention & selectivity D Detector Parameter Setting (Wavelength, bandwidth) C->D Ensures optimal signal-to-noise E Specificity & Selectivity C->E Optimized method ready for validation F Linearity & Range G Accuracy & Precision H LOD & LOQ I Robustness J Forced Degradation K Sample Analysis J->K Validated method for routine use M Method Monitoring & Re-validation K->M Ongoing process L System Suitability Testing L->K Precedes sample runs

Caption: A typical workflow for developing and validating an HPLC method.

A Validated RP-HPLC Method for (1-Benzylpiperidin-3-yl)methanamine

The following method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4]

The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds.[5] The mobile phase, a gradient of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The acidic pH of the mobile phase ensures that the amine functional groups are protonated, which generally leads to better peak shapes on silica-based columns.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump HPLC system with a UV detector is sufficient.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Provides excellent peak shape for basic compounds and good longevity.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffering capacity at this pH ensures consistent retention times.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 0-5 min: 10% B; 5-15 min: 10-70% B; 15-20 min: 70% B; 20-22 min: 70-10% B; 22-25 min: 10% BThe gradient allows for the elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe benzyl chromophore provides UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.
Sample Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions.

The following tables summarize the validation data obtained for the proposed HPLC method, demonstrating its suitability for the intended purpose. The validation was performed according to ICH Q2(R2) guidelines.[2][3]

Table 1: System Suitability System suitability testing ensures that the chromatographic system is performing adequately for the analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
%RSD of Peak Area (n=6) ≤ 1.0%0.4%

Table 2: Linearity Linearity was assessed over a range of 50% to 150% of the nominal concentration.

ParameterResult
Range 50 - 150 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 45.21x + 10.34

Table 3: Accuracy and Precision Accuracy was determined by spike recovery at three concentration levels. Precision was evaluated at the same levels for both repeatability (intra-day) and intermediate precision (inter-day).

ConcentrationAccuracy (% Recovery)Repeatability (%RSD)Intermediate Precision (%RSD)
80% 99.5%0.6%0.8%
100% 100.2%0.4%0.6%
120% 100.8%0.5%0.7%

Table 4: Robustness The robustness of the method was evaluated by making small, deliberate changes to the method parameters.

Parameter Varied%RSD of Peak Area
Flow Rate (± 0.1 mL/min) 0.7%
Column Temperature (± 2 °C) 0.5%
Mobile Phase pH (± 0.2) 0.9%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[6] The sample was subjected to various stress conditions to induce degradation. The developed HPLC method was able to separate the main peak from all degradation products, demonstrating its specificity.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60 °C, 24h) ~15% degradation, one major degradant peak
Base Hydrolysis (0.1 N NaOH, 60 °C, 24h) ~10% degradation, two minor degradant peaks
Oxidative (3% H₂O₂, RT, 24h) ~20% degradation, one major degradant peak
Thermal (80 °C, 48h) <5% degradation
Photolytic (ICH guidelines) <5% degradation

Diagram: Comparison of Analytical Techniques

Analytical_Techniques_Comparison cluster_0 Chromatographic Methods cluster_1 Electrophoretic Method cluster_2 Key Comparison Criteria HPLC HPLC (High-Performance Liquid Chromatography) A Versatility HPLC->A High B Speed HPLC->B Good C Resolution HPLC->C Good D Sensitivity HPLC->D Good E Sample Volatility Requirement HPLC->E Not Required F Chiral Separation Capability HPLC->F Excellent (with CSPs) UPLC UPLC (Ultra-Performance Liquid Chromatography) UPLC->A High UPLC->B Excellent UPLC->C Excellent UPLC->D Excellent UPLC->E Not Required UPLC->F Excellent (with CSPs) GC GC (Gas Chromatography) GC->A Moderate GC->B Good GC->C Excellent GC->D Good to Excellent GC->E Required GC->F Good (with chiral columns) CE CE (Capillary Electrophoresis) CE->A High CE->B Excellent CE->C Excellent CE->D Good CE->E Not Required CE->F Excellent (with chiral selectors)

Caption: A comparison of key features of different analytical techniques.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and reliable technique, it is essential to consider other analytical methods that could be employed for the analysis of (1-Benzylpiperidin-3-yl)methanamine.

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.

  • Advantages:

    • Higher Throughput: Significantly faster analysis times.

    • Improved Resolution and Sensitivity: Sharper and narrower peaks lead to better separation and lower detection limits.

  • Disadvantages:

    • Higher Cost: UPLC systems and columns are more expensive.

    • Increased Method Development Complexity: More susceptible to issues like frictional heating and extra-column band broadening.

For a research and development setting where throughput is critical, UPLC would be a superior choice. For routine quality control, the established HPLC method is often sufficient and more cost-effective.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[7]

  • Advantages:

    • High Resolution: Capillary GC columns can provide excellent separation efficiency.

    • Sensitive Detectors: Flame Ionization Detector (FID) and Nitrogen-Phosphorus Detector (NPD) are highly sensitive for organic compounds.

  • Disadvantages:

    • Volatility Requirement: (1-Benzylpiperidin-3-yl)methanamine has a relatively high boiling point and may require derivatization to increase its volatility and thermal stability.[8]

    • Derivatization: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for error.[8]

Given the non-volatile nature of the analyte, GC is generally less suitable than HPLC unless specific volatile impurities are being targeted.

CE separates molecules based on their charge-to-size ratio in an electric field.

  • Advantages:

    • High Efficiency and Resolution: Can provide very sharp peaks and excellent separation.

    • Minimal Sample and Reagent Consumption: A very "green" analytical technique.

    • Excellent for Chiral Separations: Chiral selectors can be easily added to the background electrolyte.

  • Disadvantages:

    • Lower Sensitivity: Especially when using UV detection, the short path length of the capillary can lead to lower sensitivity compared to HPLC.

    • Reproducibility Challenges: Can be more sensitive to changes in buffer composition and capillary surface chemistry.

CE could be a powerful alternative, particularly for chiral separations, but the established robustness and sensitivity of HPLC often make it the preferred method in pharmaceutical quality control.

Chiral Separation Considerations

As (1-Benzylpiperidin-3-yl)methanamine is a chiral compound, the separation of its enantiomers is often a regulatory requirement.[9] Chiral HPLC is the gold standard for this purpose.[10]

  • Methodology: The most common approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[11]

  • Mobile Phase: The mobile phase for chiral separations is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Method Development: Screening different CSPs and mobile phase compositions is necessary to achieve optimal enantiomeric resolution.

A patent for the analysis of 3-aminopiperidine suggests that derivatization followed by analysis on a chiral column can be an effective strategy for enantiomeric separation.[12][13]

Conclusion

The validated reversed-phase HPLC method presented in this guide is demonstrated to be accurate, precise, linear, robust, and specific for the analysis of (1-Benzylpiperidin-3-yl)methanamine. It is a reliable and accessible method suitable for routine quality control and stability testing.

While alternative techniques such as UPLC, GC, and CE offer their own unique advantages, HPLC provides a well-balanced combination of performance, cost-effectiveness, and regulatory acceptance for this type of analysis. For high-throughput environments, transitioning to a UPLC method would be a logical next step. For enantiomeric purity determination, a dedicated chiral HPLC method is indispensable. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the desired speed, sensitivity, and the nature of the information sought.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Al-Snafi, A. E. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(1-Benzylpiperidin-4-yl)propane-1,3-diamine on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • PubMed. (2020). A comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • SFERA. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1-Benzylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate work of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. (1-Benzylpiperidin-3-yl)methanamine, a substituted piperidine derivative, is a valuable building block in medicinal chemistry. However, its structural alerts—namely the piperidine ring and the primary amine group—necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1-Benzylpiperidin-3-yl)methanamine, grounded in established safety principles and regulatory frameworks.

Part 1: Core Principles of Chemical Waste Management

The foundation of safe disposal is a thorough understanding of the chemical's intrinsic hazards. While a specific Safety Data Sheet (SDS) for (1-Benzylpiperidin-3-yl)methanamine may not always be readily available, its hazard profile can be reliably inferred from the well-documented properties of its parent heterocycle, piperidine, and related substituted analogs.

Hazard Identification and Waste Classification

(1-Benzylpiperidin-3-yl)methanamine must be managed as hazardous waste . This classification stems from the characteristics of similar piperidine-based compounds, which are typically:

  • Toxic : Harmful if swallowed, inhaled, or in contact with skin.[1] The piperidine moiety itself is known to be destructive to mucous membranes and the upper respiratory tract.

  • Corrosive : Capable of causing severe skin burns and serious eye damage.[2]

  • Flammable : Many piperidine derivatives are flammable liquids that can form explosive mixtures with air.[3]

  • Environmentally Hazardous : Harmful to aquatic life.

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely be classified based on its characteristics.[4] Depending on its specific formulation and flash point, it could be assigned the following hazardous waste codes:

  • D001 (Ignitability) : If it is a liquid with a flash point below 60°C (140°F).[5]

  • D002 (Corrosivity) : If it has a pH ≤ 2 or ≥ 12.5. As an amine, it is a base.[3]

  • It may also fall under state-specific waste codes. Always consult your institution's Environmental Health & Safety (EHS) department for precise classification.

The Imperative of Segregation

Proper waste segregation is the most critical step in preventing unintended chemical reactions and ensuring compliant disposal. Waste containing (1-Benzylpiperidin-3-yl)methanamine must be kept separate from:

  • Non-hazardous laboratory trash.

  • Acids and strong oxidizing agents, with which it can react violently.[3]

  • Other incompatible chemical waste streams.

Part 2: Operational Safety Protocols

Before beginning any procedure that involves handling or disposing of (1-Benzylpiperidin-3-yl)methanamine, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE required. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.

PPE ItemSpecificationRationale for Use
Gloves Chemical-resistant gloves (e.g., nitrile rubber, neoprene).To prevent skin contact, as the substance is toxic and causes severe burns.[6]
Eye Protection Safety goggles and a full-face shield.To protect against splashes that can cause serious, irreversible eye damage.[6]
Lab Coat Chemical-resistant or flame-retardant lab coat.To protect skin and clothing from contamination and in case of fire.[7]
Respiratory Protection To be used in a certified chemical fume hood.To prevent inhalation of toxic vapors or aerosols.[8] All work should be conducted under a hood.
Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate : Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or ventilation is poor.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (with caution) : For small spills, cautious neutralization of the amine can be considered by trained personnel, but absorption is the preferred first step.

  • Collect : Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container. Use non-sparking tools if the material is flammable.[2]

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, regardless of size.

Part 3: Systematic Disposal Procedure

The disposal of (1-Benzylpiperidin-3-yl)methanamine waste must follow a systematic and documented workflow. This ensures safety, compliance, and a clear chain of custody.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing (1-Benzylpiperidin-3-yl)methanamine from use to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal start Begin work with (1-Benzylpiperidin-3-yl)methanamine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood waste_gen Generate Waste (e.g., residual material, contaminated items) fume_hood->waste_gen waste_container Select designated, compatible hazardous waste container waste_gen->waste_container segregate Segregate from incompatible wastes waste_container->segregate label_waste Label container with: 'Hazardous Waste', full chemical name, hazard pictograms, accumulation date segregate->label_waste store_waste Store in a cool, dry, well-ventilated secondary containment area away from ignition sources label_waste->store_waste ehs_contact Contact EHS for waste pickup store_waste->ehs_contact disposal Licensed hazardous waste vendor collects for final disposal (typically incineration) ehs_contact->disposal

Caption: Workflow for the safe disposal of (1-Benzylpiperidin-3-yl)methanamine.

Step-by-Step Disposal Protocol
  • Container Selection :

    • Use only chemically compatible containers provided by your EHS department. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container is in good condition, with a secure, tightly-fitting lid.

  • Waste Collection :

    • Collect all waste streams containing (1-Benzylpiperidin-3-yl)methanamine, including:

      • Unused or excess reagent.

      • Contaminated consumables (e.g., pipette tips, gloves, absorbent pads).

      • Solutions from reaction workups.

    • Keep the container closed at all times, except when adding waste.[9]

  • Labeling :

    • Label the waste container clearly and accurately before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "(1-Benzylpiperidin-3-yl)methanamine".

      • An accurate list of all components and their approximate percentages.

      • The date when waste was first added (the "accumulation start date").

      • Appropriate hazard pictograms (e.g., corrosive, toxic, flammable).

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage location must be a cool, dry, and well-ventilated area, away from heat and ignition sources.[2]

    • The container must be kept within a secondary containment bin to control any potential leaks.

  • Arranging Disposal :

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.

    • Do not pour (1-Benzylpiperidin-3-yl)methanamine down the drain.[9] This is a violation of environmental regulations and can damage plumbing and aquatic ecosystems.

Approved Disposal Methodologies

For research laboratories, the only acceptable method of disposal is through a licensed hazardous waste management company. This vendor will use one of the following EPA-approved methods:

Disposal MethodDescriptionApplicability & Rationale
Incineration High-temperature thermal destruction in a permitted hazardous waste incinerator.Primary recommended method. This process effectively destroys the organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[9] It is the most definitive way to eliminate its toxicity and other hazards.
Chemical Neutralization Treatment to reduce the hazardous characteristics of the waste.While amines can be neutralized with acid, this is not recommended for on-site lab disposal. It can be an exothermic reaction and requires specialized expertise and equipment. It is a process used at industrial scale by treatment, storage, and disposal facilities (TSDFs).

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and responsibility. The proper disposal of (1-Benzylpiperidin-3-yl)methanamine is a non-negotiable aspect of professional scientific conduct, safeguarding your colleagues, your institution, and the environment.

References

  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet for Piperidine.
  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet for 1-Benzyl-4-piperidone.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • New Jersey Department of Health. Hazard Summary: Piperidine.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. Retrieved from [Link]

  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis - Safety Data Sheet.
  • International Labour Organization. (n.d.). International Chemical Safety Cards: PIPERIDINE.
  • Echemi. (n.d.). 1-BENZYL-3-METHYLPIPERIDINE Safety Data Sheets.
  • Fisher Scientific. (2023, August 21). Safety Data Sheet for 1-Benzyl-3-piperidinol hydrochloride.
  • TCI Chemicals. (2025, March 24). Safety Data Sheet for 1-Benzyl-3-hydroxypiperidine.
  • BenchChem. (2025). Safe Disposal of (r)-Benzyl piperidin-3-ylcarbamate: A Step-by-Step Guide.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylpiperidin-3-yl)methanamine
Reactant of Route 2
(1-Benzylpiperidin-3-yl)methanamine

試験管内研究製品の免責事項と情報

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